molecular formula C14H13NO2 B166281 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide CAS No. 131179-71-0

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Número de catálogo: B166281
Número CAS: 131179-71-0
Peso molecular: 227.26 g/mol
Clave InChI: BUNREJDOLFXPMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-hydroxyphenyl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-8-6-11(7-9-13)10-14(17)15-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNREJDOLFXPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460526
Record name 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131179-71-0
Record name 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131179-71-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-(4-Hydroxyphenyl)-N-phenyl-acetamide, a structural isomer of the widely known analgesic, acetaminophen. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible synthetic strategy.

Strategic Overview: The Challenge of Amide Bond Formation

The target molecule, 2-(4-Hydroxyphenyl)-N-phenyl-acetamide, is formed via the creation of an amide bond between 2-(4-Hydroxyphenyl)acetic acid and aniline. The direct condensation of a carboxylic acid and an amine by heating is often inefficient. This is due to a competing acid-base reaction that forms a stable ammonium carboxylate salt, which requires harsh thermal conditions to dehydrate to the desired amide.

To circumvent this, modern organic synthesis employs coupling reagents to "activate" the carboxylic acid. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions. This guide details a reliable and widely used method employing a carbodiimide activator, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).

Recommended Synthetic Pathway: EDC/HOBt Mediated Amide Coupling

The selected pathway involves the reaction of 2-(4-Hydroxyphenyl)acetic acid with aniline in the presence of EDC hydrochloride and HOBt. This combination is highly effective, minimizes side reactions, and proceeds under conditions that are tolerant of the free phenolic hydroxyl group on the starting material.

Reaction Scheme:

(Image depicting the chemical structures of 2-(4-Hydroxyphenyl)acetic acid and aniline reacting in the presence of EDC/HOBt to form 2-(4-Hydroxyphenyl)-N-phenyl-acetamide and byproducts)

Mechanistic Rationale: The "Why" Behind the Reagents

Understanding the role of each component is critical for troubleshooting and optimization.

  • Carboxylic Acid Activation: EDC reacts with the carboxylate of 2-(4-Hydroxyphenyl)acetic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is an excellent electrophile, but it can be unstable and prone to side reactions, such as rearranging to a stable N-acylurea, which halts the desired reaction.[2]

  • The Role of HOBt: 1-Hydroxybenzotriazole acts as a crucial additive. It rapidly intercepts the O-acylisourea intermediate to form an active HOBt-ester.[3] This ester is more stable than the O-acylisourea but still sufficiently reactive to undergo nucleophilic attack by the amine.[3] The primary benefits of using HOBt are:

    • Suppression of Side Reactions: It prevents the formation of the inactive N-acylurea byproduct.[2]

    • Minimizing Racemization: While not a factor for this specific achiral synthesis, in peptide chemistry, HOBt is renowned for preserving stereochemical integrity.

    • Catalytic Cycle: HOBt is regenerated upon reaction with the amine, allowing it to act catalytically in the overall process.[3]

  • Base (DIPEA): A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and the proton generated during the reaction, ensuring the aniline remains a free, effective nucleophile.

The overall mechanism is a well-orchestrated cascade that efficiently channels the carboxylic acid towards the desired amide product.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (4-HPAA) O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea EDU Byproduct O_Acylisourea->Urea Proton Transfer HOBt HOBt HOBt->HOBt_Ester Tetrahedral Tetrahedral Intermediate HOBt_Ester->Tetrahedral + Aniline Amine Aniline Amine->Tetrahedral Product Amide Product Tetrahedral->Product Collapse HOBt_regen HOBt (Regenerated) Tetrahedral->HOBt_regen

Mechanism of EDC/HOBt mediated amide bond formation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints such as reaction monitoring and comprehensive characterization.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/VolumeRole
2-(4-Hydroxyphenyl)acetic acidC₈H₈O₃152.151.010.01.52 gStarting Material
AnilineC₆H₇N93.131.0510.50.98 g (0.96 mL)Starting Material
EDC·HClC₈H₁₈ClN₃191.701.212.02.30 gCoupling Reagent
HOBt (anhydrous)C₆H₅N₃O135.131.111.01.49 gAdditive
DIPEAC₈H₁₉N129.242.525.03.23 g (4.35 mL)Non-nucleophilic Base
Anhydrous DMFC₃H₇NO73.09--50 mLSolvent

Safety Precaution: Anhydrous HOBt can be explosive and should be handled with care.[4] Commercial HOBt often contains water, which is safer but should be accounted for. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Hydroxyphenyl)acetic acid (1.52 g, 10.0 mmol) and HOBt (1.49 g, 11.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

  • Addition of Amine and Base: To the stirred solution, add aniline (0.96 mL, 10.5 mmol) followed by DIPEA (4.35 mL, 25.0 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the reaction exotherm and minimizing potential side reactions.

  • Activation: Slowly add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the limiting starting material (the carboxylic acid) indicates completion.

  • Work-up: a. Pour the reaction mixture into 250 mL of cold water. b. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL). The acid wash removes residual aniline and DIPEA, while the base wash removes unreacted carboxylic acid and HOBt. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure product.[5]

Purification and Characterization

A robust synthesis is validated by rigorous purification and unambiguous characterization of the final product.

Purification_Analysis_Workflow Crude Crude Product (Post-Workup) Purification Purification Step Crude->Purification Recrystal Recrystallization Purification->Recrystal High Polarity Difference Column Silica Gel Chromatography Purification->Column Similar Polarity Components Pure_Product Pure Product Recrystal->Pure_Product Column->Pure_Product Analysis Characterization Pure_Product->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR Structural Framework MS Mass Spectrometry Analysis->MS Molecular Weight IR FTIR Spectroscopy Analysis->IR Functional Groups Confirm Structure Confirmed NMR->Confirm MS->Confirm IR->Confirm

Workflow for the purification and analysis of the final product.
Expected Characterization Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methylene (-CH₂-) protons, multiplets in the aromatic region for the two distinct phenyl rings, a broad singlet for the amide N-H proton, and a singlet for the phenolic O-H proton. The para-substitution pattern on the hydroxyphenyl ring should result in two distinct doublets (an AA'BB' system).[6]

  • ¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon (~170 ppm) and the distinct aromatic carbons.

  • FTIR Spectroscopy: Key vibrational stretches will confirm the functional groups: a broad O-H stretch (~3300 cm⁻¹), an N-H stretch (~3250 cm⁻¹), a sharp C=O stretch for the amide (~1650 cm⁻¹), and C=C stretches for the aromatic rings (~1600-1450 cm⁻¹).[7]

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (C₁₄H₁₃NO₂ = 227.26 g/mol ) should be observed, confirming the successful coupling.

Conclusion

The synthesis of 2-(4-Hydroxyphenyl)-N-phenyl-acetamide is reliably achieved through a modern amide coupling strategy using EDC and HOBt. This method offers high yields, mild reaction conditions, and operational simplicity. By understanding the mechanistic roles of each reagent, researchers can confidently apply and adapt this protocol. Rigorous purification and spectroscopic characterization are essential to validate the identity and purity of the final compound, ensuring its suitability for further research and development applications.

References

  • Reddy, K. L., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). FooDB. Available at: [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical IR Spectra of 2-Hydroxy-N-(4-Methyl) Phenylacetamide and p-Toluidiniumglycolate. ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Peptide Synthesis – Safety Topics. American Chemical Society. Available at: [Link]

  • Ilioudis, C. A., et al. (2000). Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxyphenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Yashima, E., et al. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

  • El-Sabbagh, I. A., & Zohdy, M. (2011). Preparation and Characterization of Some Aromatic/ Aliphatic Polyamides. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Wikipedia. Available at: [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Vasantha, B., et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ames, J. R., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology. Available at: [Link]

  • Scribd. (n.d.). Peptide Synthesis Reagents Guide. Scribd. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid. The Good Scents Company. Available at: [Link]

  • Ashenhurst, J. (2023). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. Available at: [Link]

  • Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel compound 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. While direct experimental data for this specific molecule is limited in current scientific literature, its structural motifs—a phenolic hydroxyl group and an N-phenyl-acetamide moiety—suggest a strong potential for a range of pharmacological effects. This document synthesizes established methodologies and findings from structurally related compounds to present a scientifically rigorous roadmap for the evaluation of its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols, data interpretation guidelines, and visualizations of key pathways and workflows are provided to empower researchers in the exploration of this promising chemical entity.

Introduction: The Scientific Rationale

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The addition of a 4-hydroxyphenyl group introduces a phenolic moiety, a well-established pharmacophore known for its antioxidant and radical-scavenging properties.[3] The combination of these two key features in 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide suggests a molecule with multifaceted therapeutic potential. This guide is predicated on the hypothesis that the unique electronic and steric arrangement of this compound could translate into significant biological activity. Our objective is to provide the scientific community with a robust, evidence-based guide to systematically unlock and validate this potential.

Synthesis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

The synthesis of the title compound can be achieved through a straightforward and well-documented chemical transformation: the condensation of 2-(4-hydroxyphenyl)acetic acid with aniline.[4] This reaction typically proceeds via the formation of an amide bond and can be facilitated by a variety of coupling agents or by the activation of the carboxylic acid.

Proposed Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification and Characterization 2_4_hydroxyphenylacetic_acid 2-(4-hydroxyphenyl)acetic acid activation Carboxylic Acid Activation (e.g., with SOCl₂ or a coupling agent) 2_4_hydroxyphenylacetic_acid->activation Step 1 aniline Aniline condensation Amide Bond Formation (Condensation Reaction) aniline->condensation Step 2 activation->condensation purification Purification (e.g., Recrystallization, Column Chromatography) condensation->purification Step 3 characterization Characterization (NMR, Mass Spectrometry, IR Spectroscopy) purification->characterization Step 4 product 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide characterization->product

Caption: Proposed synthetic workflow for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide.

Detailed Experimental Protocol
  • Activation of Carboxylic Acid: To a solution of 2-(4-hydroxyphenyl)acetic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable activating agent such as thionyl chloride (1.1 equivalents) or a carbodiimide coupling agent like DCC or EDC (1.1 equivalents) in the presence of a catalyst such as DMAP. The reaction is typically stirred at 0°C to room temperature for 1-2 hours.

  • Condensation with Aniline: To the activated carboxylic acid solution, add aniline (1 equivalent) dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Evaluation of Potential Biological Activities

Based on the structural features of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, the following biological activities are of primary interest for investigation.

Antioxidant Activity

The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity. Phenolic compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[3]

A battery of in vitro assays should be employed to comprehensively assess the antioxidant potential.[5][6]

Assay Principle Endpoint
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.Decrease in absorbance at 517 nm. Results are expressed as IC50 (the concentration required to scavenge 50% of DPPH radicals).
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color.Increase in absorbance at 593 nm. Results are expressed as FRAP value (in µM Fe²⁺ equivalents).
ABTS Radical Cation Decolorization Assay Measures the ability of the compound to scavenge the pre-formed ABTS radical cation, causing a reduction in its characteristic blue-green color.Decrease in absorbance at 734 nm. Results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of the test compound (2-(4-Hydroxy-phenyl)-N-phenyl-acetamide) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[7] Phenolic compounds and N-phenylacetamide derivatives have been reported to possess anti-inflammatory properties.[8]

Assay Principle Endpoint
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay Measures the ability of the compound to inhibit the activity of COX enzymes, which are key in the synthesis of prostaglandins, pro-inflammatory mediators.Quantification of prostaglandin production (e.g., PGE₂) using an ELISA kit. Results are expressed as IC50.
5-Lipoxygenase (5-LOX) Inhibition Assay Measures the ability of the compound to inhibit the activity of 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators.Quantification of leukotriene production (e.g., LTB₄) using an ELISA kit or by spectrophotometric measurement of the product formation. Results are expressed as IC50.
Nitric Oxide (NO) Release Inhibition in LPS-stimulated Macrophages Measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).Quantification of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. Results are expressed as IC50.
  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound) should be included.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Plot this against the compound concentration to determine the IC50 value.

Anticancer Activity

Phenylacetamide derivatives have shown promise as anticancer agents.[1] In vitro evaluation is the first step in assessing the potential of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide in this therapeutic area.[9][10]

Assay Principle Endpoint
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.Absorbance of the formazan product at 570 nm. Results are expressed as IC50 (the concentration that inhibits cell growth by 50%).
Clonogenic Assay (Colony Formation Assay) Assesses the ability of a single cell to grow into a colony. It is a measure of cell reproductive viability.The number of colonies formed after treatment with the compound. Results are expressed as the surviving fraction.
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining) Differentiates between viable, apoptotic, and necrotic cells based on changes in the cell membrane.Quantification of cell populations by flow cytometry.
  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to an untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

The N-phenylacetamide moiety is present in several compounds with known antimicrobial properties.[11]

Assay Principle Endpoint
Broth Microdilution Method Determines the minimum inhibitory concentration (MIC) of an antimicrobial agent. The compound is serially diluted in a liquid growth medium, and a standardized inoculum of the microorganism is added.The lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Disk Diffusion (Kirby-Bauer) Method A qualitative test where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, creating a zone of inhibition.The diameter of the zone of inhibition around the disk.
  • Preparation:

    • Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanistic Insights: Potential Signaling Pathways

The biological effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways.[7][12] Investigating the impact of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide on these pathways can provide crucial insights into its mechanism of action.

Key Inflammatory and Cancer-Related Signaling Pathways

cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_responses Cellular Responses stimuli Inflammatory Stimuli (e.g., LPS) Growth Factors nf_kb_pathway NF-κB Pathway stimuli->nf_kb_pathway mapk_pathway MAPK Pathways (ERK, JNK, p38) stimuli->mapk_pathway pi3k_akt_pathway PI3K/Akt Pathway stimuli->pi3k_akt_pathway inflammation Inflammation (COX-2, iNOS, Cytokines) nf_kb_pathway->inflammation mapk_pathway->inflammation proliferation Cell Proliferation and Survival mapk_pathway->proliferation pi3k_akt_pathway->proliferation apoptosis Apoptosis pi3k_akt_pathway->apoptosis inhibition test_compound 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide test_compound->nf_kb_pathway Potential Inhibition test_compound->mapk_pathway Potential Modulation test_compound->pi3k_akt_pathway Potential Inhibition

Sources

An In-Depth Technical Guide to the Solubility of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape for Drug Discovery

To the researchers, scientists, and drug development professionals who strive to innovate within the pharmaceutical landscape, the fundamental property of solubility is a cornerstone of successful drug design and formulation. A molecule's ability to dissolve in a given solvent dictates its bioavailability, its formulation feasibility, and ultimately, its therapeutic efficacy. This guide is dedicated to a specific compound of interest: 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. While this molecule holds potential, a comprehensive, publicly available dataset on its solubility across a range of solvents is notably scarce.

This document, therefore, serves a dual purpose. Firstly, it provides a robust theoretical framework for understanding and predicting the solubility of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide based on its structural characteristics and the principles of physical chemistry. Secondly, it offers detailed, field-proven experimental protocols to empower researchers to generate their own precise and reliable solubility data. By synthesizing predictive insights with actionable methodologies, this guide aims to be an indispensable resource for advancing the study and application of this promising compound.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is a fascinating molecule, possessing a blend of polar and non-polar functionalities that govern its interactions with different solvents.

Structural Features:

  • Aromatic Rings: The presence of two phenyl rings contributes to the molecule's non-polar character, suggesting potential solubility in non-polar organic solvents through van der Waals interactions.

  • Amide Group (-CONH-): The amide linkage is a key polar functional group. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This imparts a degree of polarity and the potential for favorable interactions with polar solvents.[1][2]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its propensity to dissolve in protic solvents like water and alcohols.

The interplay of these features suggests a nuanced solubility profile. The molecule is not expected to be highly soluble in either extremely polar or completely non-polar solvents, but rather to exhibit preferential solubility in solvents with a balanced polarity that can engage in both hydrogen bonding and non-polar interactions.

A Predictive Framework for Solubility: Leveraging Analogs and Hansen Solubility Parameters

In the absence of extensive experimental data for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, a predictive approach grounded in the behavior of structurally similar compounds and theoretical models is invaluable.

Insights from Structural Analogs
  • N-Phenylacetamide (Acetanilide): This analog lacks the p-hydroxyl group. It is described as slightly soluble in cold water but soluble in hot water, methanol, ethanol, ether, chloroform, and acetone.[3] This suggests that the core N-phenylacetamide structure has a general affinity for a range of organic solvents.

  • 2-Phenylacetamide: This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chloroform, with limited solubility in water. The predicted water solubility for 2-phenylacetamide is approximately 3.84 g/L.

Based on these analogs, we can predict that 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide will exhibit good solubility in polar aprotic solvents like DMSO and acetone, and in polar protic solvents like ethanol and methanol. The presence of the additional hydroxyl group is expected to enhance its solubility in protic solvents compared to its non-hydroxylated counterparts, and also to increase its water solubility, albeit likely remaining in the "sparingly soluble" to "slightly soluble" range.

Hansen Solubility Parameters (HSP): A Quantitative Predictive Tool

Hansen Solubility Parameters offer a more quantitative method for predicting solubility by dissecting the cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5][6] The underlying principle is that substances with similar HSP values are likely to be miscible.[7]

The HSP of a solvent and a solute can be used to calculate a "distance" (Ra) in "Hansen space." A smaller distance indicates a higher likelihood of solubility.[8]

Equation for Hansen Distance (Ra):

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

While experimentally determined HSP values for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide are not available, they can be estimated using group contribution methods.[9] By breaking down the molecule into its constituent functional groups (phenyl, -OH, -CH2-, -CONH-), we can approximate its HSP.

Estimated Hansen Solubility Parameters for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide:

To provide a practical tool, the following table presents the Hansen Solubility Parameters for a range of common solvents. Researchers can use these values in conjunction with an estimated HSP for the target compound to predict solubility.

Table 1: Hansen Solubility Parameters for Common Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Aniline20.15.811.2
Chloroform17.83.15.7
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Methanol15.112.322.3
Phenol18.08.814.9
Toluene18.01.42.0
Water15.516.042.3

Source: Adapted from publicly available HSP datasets.[4]

By calculating the Ra between 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and various solvents, a ranked list of potential solvents can be generated, prioritizing those with the smallest Ra for experimental validation.

Experimental Determination of Solubility: A Self-Validating Protocol

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Diagram 1: Workflow for the Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide B Add to a known volume of the selected solvent A->B C Seal vial and place in a thermostatically controlled shaker B->C D Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) C->D E Allow suspension to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot using a syringe filter (e.g., 0.22 µm) F->G H Dilute the filtrate with a suitable solvent G->H I Quantify the concentration using a validated analytical method (e.g., HPLC-UV) H->I J Calculate solubility I->J

Caption: Shake-Flask Method Workflow.

Detailed Step-by-Step Protocol

Materials:

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (high purity)

  • Selected solvents (analytical or HPLC grade)

  • Scintillation vials or other suitable glass containers with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

  • Preparation of the Test System:

    • Accurately weigh an excess amount of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and place it into a vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid material remains at equilibrium.

    • Pipette a known volume of the selected solvent into the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby verifying equilibrium.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV method or another appropriate quantitative technique. A calibration curve prepared with known concentrations of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide should be used for quantification.

  • Data Calculation and Reporting:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Perform each solubility determination in triplicate to ensure the precision and reliability of the results.

Data Presentation and Interpretation

To facilitate a clear comparison of the solubility of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide in different solvents, all experimentally determined quantitative data should be summarized in a structured table.

Table 2: Experimentally Determined Solubility of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Classification
Water25[Experimental Data][Experimental Data][e.g., Sparingly soluble]
Ethanol25[Experimental Data][Experimental Data][e.g., Soluble]
Methanol25[Experimental Data][Experimental Data][e.g., Freely soluble]
Acetone25[Experimental Data][Experimental Data][e.g., Soluble]
Dimethyl Sulfoxide (DMSO)25[Experimental Data][Experimental Data][e.g., Very soluble]
Ethyl Acetate25[Experimental Data][Experimental Data][e.g., Slightly soluble]
Toluene25[Experimental Data][Experimental Data][e.g., Sparingly soluble]
Chloroform25[Experimental Data][Experimental Data][e.g., Slightly soluble]

This table is intended to be populated with data generated using the protocol described in Section 3.

Diagram 2: Logical Relationship of Factors Influencing Solubility

G cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics Solute Solute Properties (2-(4-Hydroxy-phenyl)-N-phenyl-acetamide) Polarity_solute Polarity (Amide, Hydroxyl) Solute->Polarity_solute H_bond_solute Hydrogen Bonding (Donor & Acceptor) Solute->H_bond_solute NonPolar_solute Non-polar Character (Aromatic Rings) Solute->NonPolar_solute Solvent Solvent Properties Polarity_solvent Polarity Solvent->Polarity_solvent H_bond_solvent Hydrogen Bonding Capacity Solvent->H_bond_solvent Dispersion_solvent Dispersion Forces Solvent->Dispersion_solvent Solubility Solubility Polarity_solute->Solubility H_bond_solute->Solubility NonPolar_solute->Solubility Polarity_solvent->Solubility H_bond_solvent->Solubility Dispersion_solvent->Solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion: A Path Forward in Research and Development

This technical guide has provided a comprehensive overview of the solubility of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. While direct experimental data remains limited in the public domain, a robust predictive framework has been established based on the analysis of structural analogs and the application of Hansen Solubility Parameters. More importantly, this guide has equipped researchers with a detailed, actionable protocol for the experimental determination of solubility, enabling the generation of precise and reliable data.

The "like dissolves like" principle, supported by the quantitative insights from HSP, serves as a strong foundation for solvent selection in the synthesis, purification, and formulation of this compound. The provided methodologies ensure that the generated data is not only accurate but also reproducible, fostering scientific integrity and accelerating the drug development process. By bridging the gap between theoretical prediction and experimental validation, this guide empowers scientists to confidently navigate the solubility landscape of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and unlock its full therapeutic potential.

References

  • ChemBK. N-Phenylacetamide. [Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. [Link]

  • ResearchGate. Hansen solubility parameters of different solvents and physico-chemical... [Link]

  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

  • ResearchGate. Hansen Solubility Parameters — Biological Materials. [Link]

  • American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

  • Rowan Scientific. The Evolution of Solubility Prediction Methods. [Link]

  • Park, K. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

  • Stenutz, R. Hansen solubility parameters. [Link]

  • National Center for Biotechnology Information. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Hansen Solubility Parameters. [Link]

  • Hansen Solubility Parameters. HSP for Beginners. [Link]

  • nz science class online. 5. Polarity and Solubility. [Link]

  • FooDB. Showing Compound 2-Phenylacetamide (FDB027865). [Link]

  • Science Ready. Amides - Organic Chemistry. [Link]

  • Chemistry LibreTexts. 11: Thermodynamics of Solubility. [Link]

  • Chemistry LibreTexts. 3.4: Physical Properties of Amides. [Link]

  • Wikipedia. Solubility. [Link]

  • ACS Publications. Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Chemistry Stack Exchange. Hansen solubility parameters and HMPC. [Link]

  • ResearchGate. (PDF) Principles of Solubility. [Link]

  • ACS Publications. Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

  • YouTube. Polarity and Solubility. [Link]

  • RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences. [Link]

  • Reddit. ELI5 the polarity of solvents and how it affects solubility. [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). [Link]

  • Chemistry Stack Exchange. Solubility of Amides. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • Veeprho. 2-Phenylacetamide. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Application of Hansen Dolubility Parameters to ExtractionProcess of Phenolic Compounds from Chamomile Inflorences. [Link]

Sources

Methodological & Application

Application Note: A Framework for the In Vitro Characterization of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the initial characterization of the novel compound 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide in a cell culture setting. As this molecule is not extensively described in public literature, this guide serves as a foundational blueprint for researchers to systematically evaluate its solubility, cytotoxicity, and potential mechanisms of action. The protocols herein are designed to be adaptable, enabling the generation of robust and reproducible data necessary for early-stage drug discovery and development.

Introduction: Profiling a Novel Chemical Entity

The molecule 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is a structural isomer of the well-known analgesic N-(4-hydroxyphenyl) acetamide (paracetamol), featuring a distinct arrangement of its phenyl and hydroxyphenyl groups.[1][2] This structural uniqueness suggests the potential for a novel pharmacological profile. However, the absence of extensive biological data necessitates a systematic approach to its characterization.[3][4]

This guide outlines a logical, multi-stage workflow designed to profile such a novel compound. The core principle is to first establish fundamental physicochemical properties and cytotoxic profiles before investigating more complex biological questions. This ensures that subsequent mechanistic studies are conducted at biologically relevant, non-lethal concentrations, a critical aspect of rigorous pharmacological research.[5]

Part 1: Foundational Procedures - Compound Preparation and Handling

Success in cell-based assays begins with the accurate and consistent preparation of the test compound. This section details the essential first steps that must be taken before exposing the compound to any biological system.

Verification of Compound Identity and Purity

Before initiating biological assays, it is imperative to confirm the identity and purity of the 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide sample. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment (>95% is recommended) are crucial.

Solubility Testing and Stock Solution Preparation

Most small molecules are sparingly soluble in aqueous media and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solvency and compatibility with cell culture, provided the final concentration is kept low (<0.5%, with <0.1% being ideal) to avoid solvent-induced toxicity.[6]

Protocol: Determining Solubility and Preparing a Master Stock Solution

  • Solvent Screening: In separate, small-volume glass vials, attempt to dissolve a small, known amount of the compound in various sterile, cell culture-grade solvents (e.g., DMSO, Ethanol).

  • Visual and Physical Assessment: Observe for complete dissolution. If insolubility is observed, gentle warming (e.g., 37°C for 10-30 minutes) or sonication can be attempted.[7] Any solution that has visible particulates should not be used.[7]

  • Master Stock Preparation:

    • Once a suitable solvent is identified (assume DMSO for this protocol), calculate the volume needed to prepare a high-concentration master stock (e.g., 10-50 mM). The molecular weight of C14H13NO2 is 227.26 g/mol .[8]

    • Example Calculation for a 20 mM Stock:

      • Weigh 5 mg (0.005 g) of the compound.

      • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.005 g / (0.020 mol/L * 227.26 g/mol ) = 0.0011 L = 1.1 mL

      • Under sterile conditions, dissolve 5 mg of the compound in 1.1 mL of sterile DMSO.

  • Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Parameter Recommendation Rationale
Purity >95% (verified by HPLC/LC-MS)Ensures observed effects are due to the compound, not impurities.
Primary Solvent Cell Culture Grade DMSOHigh solvency for many organic compounds; well-tolerated by cells at low concentrations.
Stock Concentration 10-50 mMAllows for wide dilution range while keeping final DMSO concentration minimal.
Storage -20°C or -80°C in small aliquotsMinimizes degradation and maintains compound integrity over time.

Part 2: Primary Biological Assessment - Cell Viability and Cytotoxicity

The first biological question to answer is how the compound affects cell viability. This is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%.[9][10]

Cell Line Selection

The choice of cell line is critical and should be guided by the research hypothesis. For a novel compound, a panel of cell lines is often used, for example:

  • A common cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer).

  • A non-cancerous cell line (e.g., HEK293 - embryonic kidney, or primary cells) to assess for cancer-specific toxicity.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide in complete culture medium from your stock solution. A common starting range is 0.1 µM to 100 µM.

    • Include "vehicle control" wells that receive the same concentration of DMSO as the highest dose experimental well.[6] Also include "untreated" wells with only medium.

    • Remove the old medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][12]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of ~570-590 nm using a microplate reader.[11]

  • Data Analysis:

    • Normalize the data by subtracting the background absorbance (media only).

    • Calculate percent viability for each concentration relative to the vehicle control (considered 100% viable).

    • Plot percent viability versus log[compound concentration] and use non-linear regression analysis to determine the IC50 value.[13]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Adhere Incubate Overnight (Allow Adhesion) Seed->Adhere Treat Treat with Serial Dilutions of Compound + Controls Adhere->Treat Incubate Incubate for 24/48/72 hours Treat->Incubate Add_MTT Add MTT Reagent (Incubate 4h) Incubate->Add_MTT Solubilize Add Solubilizer (e.g., DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate IC50 Calculate IC50 Read->Calculate IC50

Workflow for determining compound IC50 using the MTT assay.

Part 3: Mechanistic Investigation - How Does the Compound Work?

Once the cytotoxic concentration range is known, experiments can be designed to explore the mechanism of action. Assays should be run at concentrations at or below the IC50 to distinguish specific anti-proliferative or pro-apoptotic effects from general toxicity.

Apoptosis Induction

A common mechanism for anti-cancer compounds is the induction of apoptosis, or programmed cell death. A key biochemical hallmark of apoptosis is the activation of a family of proteases called caspases.

Protocol: Caspase-Glo® 3/7 Assay This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[14]

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 6, 12, or 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[15]

  • Assay Execution:

    • Equilibrate the plate and reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[16]

    • Mix on a plate shaker at low speed for 5 minutes.[16]

  • Incubation and Measurement: Incubate at room temperature for 1-3 hours, protected from light.[16] Measure luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in the luminescent signal relative to the vehicle control indicates activation of caspase-3 and/or -7.

Cell Cycle Arrest

Some compounds inhibit cell proliferation by causing cells to arrest at specific phases of the cell cycle. This can be analyzed using flow cytometry to measure the DNA content of individual cells.[17]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis Propidium iodide is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[17]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[18]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[18][19]

    • Incubate in the dark for 30 minutes at room temperature.[20]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The data will be displayed as a histogram where cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n) can be quantified.

  • Data Analysis: Compare the percentage of cells in each phase between treated and control samples. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

G cluster_decision Mechanistic Question cluster_assays Experimental Approach Start Determine IC50 (from Part 2) Apoptosis Is the compound inducing cell death? Start->Apoptosis CellCycle Is the compound stopping proliferation? Start->CellCycle CaspaseAssay Caspase-Glo 3/7 Assay (Measures Apoptosis) Apoptosis->CaspaseAssay PI_FACS PI Staining & Flow Cytometry (Measures Cell Cycle Arrest) CellCycle->PI_FACS

Decision workflow for selecting secondary mechanistic assays.

Part 4: Investigating a Hypothetical Target Pathway

Based on its chemical structure, which includes a hydroxyphenyl group common in many kinase inhibitors, a reasonable hypothesis is that 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide may interfere with cellular signaling pathways. Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation.

Hypothetical Target: Receptor Tyrosine Kinase (RTK) Pathway Let's hypothesize the compound inhibits an RTK like the Epidermal Growth Factor Receptor (EGFR). A downstream indicator of EGFR pathway activity is the phosphorylation of ERK (p-ERK). A reduction in p-ERK levels upon compound treatment would support this hypothesis.

Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Lysis: Treat cells with the compound and an appropriate growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes). Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can increase background.[21]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-ERK).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to ensure equal protein loading.[23]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activates RAS RAS RTK->RAS Compound 2-(4-Hydroxy-phenyl) -N-phenyl-acetamide Compound->RTK Hypothetical Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK TF Transcription Factors pERK->TF GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp

Hypothetical inhibition of an RTK signaling pathway.

Conclusion and Future Directions

This application note provides a systematic, three-stage workflow for the initial in vitro characterization of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. By first establishing its solubility and cytotoxicity profile, researchers can then proceed to conduct meaningful mechanistic studies into its effects on apoptosis and the cell cycle. Finally, hypothesis-driven experiments, such as Western blotting, can begin to elucidate the specific molecular pathways targeted by the compound. The data generated through these protocols will form a critical foundation for any further preclinical development, including target deconvolution, lead optimization, and eventual in vivo efficacy studies.

References

  • ResearchGate. (n.d.). 2-(4-Hydroxyphenyl)acetamide. Retrieved from ResearchGate. [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

  • Chemsrc. (n.d.). Acetamide,N-(4-hydroxy-3-methylphenyl) | CAS#:16375-90-9. Retrieved from Chemsrc. [Link]

  • Royal Society of Chemistry. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Retrieved from Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). N-(4-hydroxyphenyl) acetamide (Paracetamol). Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. Retrieved from PubChem. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from Emulate Bio. [Link]

  • National Institutes of Health. (n.d.). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. Retrieved from NIH. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from UMass Chan Medical School. [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Retrieved from ResearchGate. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from Bio-Rad. [Link]

  • MDPI. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Retrieved from MDPI. [Link]

  • National Institutes of Health. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from NIH. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs. [Link]

  • Lab Manager. (2023). Harnessing 3D Cell Cultures for Drug Discovery and Characterization. Retrieved from Lab Manager. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from Flow Cytometry Core Facility. [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from LI-COR. [Link]

  • ChemRxiv. (n.d.). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. Retrieved from ChemRxiv. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from protocols.io. [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Retrieved from ResearchGate. [Link]

  • Zenodo. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from Zenodo. [Link]

  • YouTube. (2020). Solution-making strategies & practical advice. Retrieved from YouTube. [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from Flow Cytometry Facility. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from Bio-Techne. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from protocols.io. [Link]

  • National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from NIH. [Link]

Sources

In Vivo Preclinical Evaluation of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide: A Protocol for Pharmacodynamic and Safety Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive experimental framework for the initial in vivo characterization of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. Structurally an isomer of the widely used analgesic and antipyretic N-(4-hydroxyphenyl)acetamide (acetaminophen/paracetamol), this compound warrants investigation into its potential therapeutic activities and safety profile.[1] The protocols detailed herein are designed to systematically evaluate its analgesic and anti-inflammatory properties, guided by a preliminary acute toxicity assessment to ensure ethical and scientifically sound dose selection. By integrating pharmacodynamic (PD) endpoints with key safety and toxicological markers, this approach facilitates a robust preliminary assessment, crucial for guiding further drug development efforts.

Introduction and Scientific Rationale

N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a cornerstone of pain and fever management.[2] Its primary mechanism is linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of pain and inflammation.[2] However, the therapeutic utility of acetaminophen is constrained by a narrow therapeutic index, with overdose leading to severe hepatotoxicity.[3] This toxicity is primarily mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic glutathione (GSH) and causes hepatocellular death.[3][4]

The subject of this protocol, 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, is a structural isomer of acetaminophen. While sharing key functional motifs, the altered arrangement of the phenyl and acetamide groups may significantly impact its metabolic fate and biological activity. The primary hypothesis is that this structural modification could potentially alter the formation of toxic metabolites, thereby offering a wider safety margin while retaining or modulating the analgesic and anti-inflammatory effects.

This document outlines a logical, phased approach to the initial in vivo screening of this novel chemical entity (NCE). The strategy begins with an essential acute toxicity study to identify a safe dose range, followed by validated pharmacodynamic models to probe its efficacy.

Pre-Experimental Planning and Compound Preparation

A meticulously planned study is the foundation of reproducible and reliable preclinical research.[5] Before any animal is dosed, the following preparatory steps are mandatory.

Test Compound Characterization and Formulation
  • Purity Assessment: The purity of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide must be confirmed via analytical methods such as HPLC or LC-MS. A purity of ≥98% is recommended.

  • Solubility and Vehicle Selection: The compound's solubility must be determined in common, biocompatible vehicles. A typical starting point is a solution or suspension in 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and saline. The chosen vehicle must be tested alone in a control group to ensure it has no biological effect on the study endpoints.

  • Formulation Stability: Once prepared, the dosing formulation should be assessed for stability over the expected duration of use.

Animal Model Selection and Ethical Considerations
  • Species: Wistar rats or Swiss albino mice are appropriate species for these initial studies, as they are widely used and well-characterized in models of pain and inflammation.[6][7]

  • Health Status: Animals should be specific-pathogen-free (SPF) and sourced from a reputable vendor.

  • Ethics: All experimental procedures must be detailed in a protocol submitted to and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly adhered to throughout the study design.[8]

Experimental Design Overview

The overall workflow is designed to progress from safety to efficacy, ensuring that data from the initial toxicity phase informs the design of subsequent pharmacodynamic studies.

G start Start: Compound & Animal Prep phase1 Phase 1: Acute Oral Toxicity (OECD 423) start->phase1 decision1 Establish MTD & Safe Doses phase1->decision1 Determine toxicity class phase2 Phase 2: Pharmacodynamic (Efficacy) Studies decision1->phase2 Select 3-4 doses analgesia Analgesic Model (Formalin Test) phase2->analgesia inflammation Anti-inflammatory Model (Carrageenan Paw Edema) phase2->inflammation phase3 Phase 3: Terminal Analysis analgesia->phase3 inflammation->phase3 blood Blood Collection (LFTs: ALT, AST) phase3->blood organ Organ Harvest (Liver Histopathology) phase3->organ end End: Data Analysis & Reporting blood->end organ->end

Caption: Overall Experimental Workflow.

Protocol 1: Acute Oral Toxicity & Dose-Range Finding

This protocol is adapted from the OECD Test Guideline 423, the Acute Toxic Class Method.[9][10] It is a stepwise procedure that uses a minimal number of animals to place a substance into a toxicity category based on the Globally Harmonised System (GHS).

Objective

To determine the acute oral toxicity of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide after a single dose and to identify a non-lethal, maximum tolerated dose (MTD) to guide dose selection for efficacy studies.

Experimental Procedure
  • Animals: Use female Wistar rats (200-250g), as they are often slightly more sensitive.[9]

  • Acclimatization: Acclimatize animals for at least 5 days prior to the study. House them in a temperature-controlled room (22 ± 3°C) with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Fast animals overnight (withholding food but not water) before dosing.

  • Dosing:

    • Start with a group of 3 rats at a dose of 300 mg/kg, administered via oral gavage. The volume should not exceed 10 mL/kg.

    • The decision to proceed to the next step is based on the number of mortalities within the first 24-48 hours, as outlined in the decision tree below.

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, gait).

  • Body Weight: Record individual animal body weights just before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

G start Start: Dose 3 animals at 300 mg/kg outcome1 Mortality within 48h? start->outcome1 mort_ge_2 ≥ 2 animals die outcome1->mort_ge_2 Yes mort_le_1 ≤ 1 animal dies outcome1->mort_le_1 No stop_classify Stop test. Classify substance. mort_ge_2->stop_classify dose_2000 Dose 3 new animals at 2000 mg/kg mort_le_1->dose_2000 outcome2 Mortality at 2000 mg/kg? dose_2000->outcome2 mort_ge_1_2000 ≥ 1 animal dies outcome2->mort_ge_1_2000 Yes mort_0_2000 0 animals die outcome2->mort_0_2000 No mort_ge_1_2000->stop_classify mort_0_2000->stop_classify

Caption: Simplified Decision Logic for OECD 423.
Data Presentation

Table 1: Acute Toxicity Observation Summary

Dose (mg/kg) N Mortality (within 48h) Key Clinical Signs Body Weight Change (Day 14 vs Day 0) Gross Necropsy Findings
Vehicle 3 0/3 No observable signs + X% No abnormalities
300 3

| 2000 | 3 | | | | |

Protocol 2: Pharmacodynamic (Efficacy) Evaluation

Based on the results of the toxicity study, select 3-4 doses for efficacy testing (e.g., 50, 100, and 200 mg/kg, assuming an MTD > 300 mg/kg).

Evaluation of Analgesic Activity: The Formalin Test

This model is highly valuable as it produces a biphasic pain response. The early phase (0-5 min) is due to direct nociceptor stimulation, while the late phase (15-30 min) is driven by inflammatory processes.[11]

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group 3-5: Test Compound (e.g., 50, 100, 200 mg/kg)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 60 minutes before the formalin injection.

    • Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the rat's right hind paw.

    • Immediately place the animal in a transparent observation chamber.

    • Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation mediated by prostaglandins and other inflammatory mediators.[12][13]

  • Groups: Same as in the formalin test.

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally.

    • After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation:

    • Edema Volume (mL): Final Paw Volume - Initial Paw Volume

    • Percent Inhibition (%): [(Edema_control - Edema_treated) / Edema_control] * 100

Data Presentation for Efficacy Studies

Table 2: Summary of Efficacy Endpoints

Group Dose (mg/kg) Formalin Test - Late Phase (Total time licking, sec) Paw Edema at 3h (% Inhibition)
Vehicle - 0%
Positive Control 10
Test Compound 50
Test Compound 100

| Test Compound | 200 | | |

Mechanistic Insights and Terminal Analysis

The structural analogy to acetaminophen necessitates a preliminary investigation into potential hepatotoxicity, even at therapeutic doses.

G Paracetamol Acetaminophen (N-(4-hydroxyphenyl)acetamide) CYP2E1 CYP450 Metabolism (e.g., CYP2E1) Paracetamol->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH Depletes Toxicity Hepatotoxicity NAPQI->Toxicity Covalent binding to proteins Detox Detoxification (Mercapturate conjugate) GSH->Detox Conjugates TestCompound 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (Test Compound) Metabolism_Test Metabolism? TestCompound->Metabolism_Test Hypothesis Hypothesis: Altered metabolism avoids NAPQI formation Metabolism_Test->Hypothesis

Caption: Hypothetical Metabolic Pathway Comparison.
Terminal Sample Collection
  • Blood Collection: Collect blood via cardiac puncture into serum separator tubes. Centrifuge to obtain serum and analyze for alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are key biomarkers of liver injury.

  • Organ Collection: Harvest the liver and fix it in 10% neutral buffered formalin for subsequent histopathological processing (H&E staining) to look for signs of necrosis or inflammation.

Data Analysis and Interpretation

  • Statistical Analysis: Data should be expressed as mean ± SEM. Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered significant.

  • Interpretation: The collective data will provide a preliminary profile. For example, significant activity in the late phase of the formalin test and the carrageenan model would suggest a strong anti-inflammatory component. A lack of elevation in ALT/AST levels at effective doses would be an early indicator of an improved safety profile compared to acetaminophen.

References

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journal of Biogeneric Science and Research. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Allen, F. H. (2019). 2-(4-Hydroxyphenyl)acetamide. ResearchGate. [Link]

  • Festing, S., & Clark, J. (2021). Designing an In Vivo Preclinical Research Study. Diseases, 9(4), 77. [Link]

  • PubChem. (n.d.). 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. [Link]

  • Royal Society of Chemistry. (2018). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. RSC Publications. [Link]

  • ResearchGate. (2012). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]

  • PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Mogil, J. S., & Crager, S. E. (2004). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Nature Reviews Drug Discovery, 3(8), 657-662. [Link]

  • Singh, R. K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Planta Medica, 85(14-15), 1097-1111. [Link]

  • Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1435-1440. [Link]

  • International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. IASP. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD. [Link]

  • Kilkenny, C., et al. (2010). General Principles of Preclinical Study Design. ILAR Journal, 51(4), 318-324. [Link]

  • Tanev, G., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 481-489. [Link]

  • Patel, M. B., et al. (2012). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 2(4), 136-140. [Link]

  • ResearchGate. (2019). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • OECD. (1987). OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. OECD. [Link]

Sources

Application Notes and Protocols for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Paracetamol Isomer

In the landscape of drug discovery and development, the exploration of structural isomers of well-characterized active pharmaceutical ingredients (APIs) represents a fertile ground for identifying novel therapeutic agents. 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is a structural isomer of the widely used analgesic and antipyretic drug, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen. While paracetamol's mechanism of action is primarily linked to the inhibition of cyclooxygenase (COX) enzymes, the biological activities of its structural variants are not as extensively documented[1].

The structure of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, featuring a phenolic hydroxyl group and an acetamide linkage, suggests a high potential for diverse biological activities. The phenolic moiety is a well-known pharmacophore that can participate in hydrogen bonding and act as a hydrogen donor, conferring potential antioxidant properties[1]. Furthermore, its structural similarity to paracetamol makes it a prime candidate for investigation as a modulator of enzymes within the arachidonic acid cascade, such as COX-1 and COX-2.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the enzyme-inhibiting potential of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. We present detailed, self-validating protocols for assays targeting key enzymes like cyclooxygenases and tyrosinase, alongside standard methods for quantifying antioxidant activity. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific laboratory contexts.

Physicochemical Properties and Compound Handling

A thorough understanding of the compound's physical and chemical properties is fundamental for accurate and reproducible assay results.

PropertyValueSource
IUPAC Name 2-(4-hydroxyphenyl)-N-phenylacetamidePubChem CID: 101449[2]
Molecular Formula C₁₄H₁₃NO₂PubChem CID: 101449[2]
Molecular Weight 227.26 g/mol PubChem CID: 101449[2]
CAS Number 131179-71-0PubChem CID: 101449[2]
Predicted XLogP3 2.7PubChem CID: 101449[2]

Solubility & Stock Solution Preparation: For in vitro assays, ensuring the compound is fully solubilized is critical to avoid artifacts.

  • Primary Solvent: Begin by attempting to dissolve 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide in dimethyl sulfoxide (DMSO). DMSO is a versatile solvent compatible with most biological assays at low final concentrations (<0.5%).

  • Stock Concentration: Prepare a high-concentration primary stock solution, for example, 10-50 mM in 100% DMSO. This allows for minimal volumes to be added to the final assay, thereby reducing potential solvent-induced effects.

  • Working Solutions: Create intermediate dilutions of the primary stock in the appropriate assay buffer. It is crucial to observe for any precipitation upon dilution. If precipitation occurs, the concentration of the working solution must be lowered.

  • Vehicle Control: In all experiments, a "vehicle control" containing the same final concentration of DMSO (or the chosen solvent) as the test wells must be included. This control is essential to nullify any effects of the solvent on enzyme activity.

Core Concepts: Understanding Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of inhibition kinetics is vital for characterizing the mechanism of action of a novel compound. An enzyme inhibitor reduces the rate of a reaction catalyzed by an enzyme by binding to the enzyme or the enzyme-substrate complex[3]. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive[3]. Understanding these mechanisms provides insight into how a compound like 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide might exert its effects.

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Free Enzyme (E) ES Enzyme-Substrate (ES) Complex E->ES +S EI Enzyme-Inhibitor (EI) Complex E->EI +I ES->E P Product (P) ES->P k_cat EI->E I1 Inhibitor (I) I1->E S1 Substrate (S) S1->E E2 Free Enzyme (E) ES2 Enzyme-Substrate (ES) Complex E2->ES2 +S EI2 Enzyme-Inhibitor (EI) Complex E2->EI2 +I ES2->E2 ESI Enzyme-Substrate-Inhibitor (ESI) Complex ES2->ESI +I P2 Product (P) ES2->P2 k_cat EI2->E2 EI2->ESI +S ESI->ES2 ESI->EI2 I2 Inhibitor (I) I2->E2 I2->ES2 S2 Substrate (S) S2->E2 S2->EI2

Caption: Mechanisms of Reversible Enzyme Inhibition.

Application 1: Cyclooxygenase (COX) Inhibition Assay

Scientific Rationale: Cyclooxygenases (COX-1 and COX-2) are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of pain, inflammation, and fever[1]. The structural isomer of the target compound, paracetamol, is known to inhibit COX activity[1]. Therefore, evaluating the inhibitory potential of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide against COX enzymes is a primary logical step. This protocol describes a high-throughput method that measures the peroxidase activity of COX.[4]

G start Prepare Reagents (Assay Buffer, Compound Dilutions, COX-1/COX-2 Enzymes, Probe) plate Plate Compound Dilutions (Sample, Positive Control, Vehicle Control) 20 µL/well start->plate add_enzyme Add COX-1 or COX-2 Enzyme (e.g., 50 µL/well) plate->add_enzyme incubate1 Pre-incubate with Enzyme 10 min @ 37°C add_enzyme->incubate1 add_substrate Initiate Reaction Add Arachidonic Acid + Probe (e.g., 30 µL/well) incubate1->add_substrate measure Measure Fluorescence/Absorbance Kinetic Read (e.g., every min for 20 min) Ex/Em for specific probe add_substrate->measure analyze Calculate Reaction Rate (Slope) Determine % Inhibition & IC50 measure->analyze

Caption: Workflow for a Cyclooxygenase (COX) Inhibition Assay.

Protocol: Fluorometric COX Activity Assay

This protocol is adapted from commercially available kits and provides a robust method for assessing COX inhibition.[4]

A. Materials & Reagents:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine)

  • Heme (as a cofactor)

  • Arachidonic Acid (Substrate)

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (Test Compound)

  • Positive Control Inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence microplate reader

B. Experimental Procedure:

  • Reagent Preparation: Prepare all reagents according to manufacturer specifications or established laboratory protocols. Dilute enzymes and substrate in ice-cold assay buffer immediately before use.

  • Compound Plating:

    • Add 20 µL of assay buffer to "Blank" wells.

    • Add 20 µL of vehicle (e.g., assay buffer with 0.5% DMSO) to "Vehicle Control" (100% activity) wells.

    • Add 20 µL of the positive control inhibitor (at a concentration known to cause >90% inhibition) to "Positive Control" wells.

    • Add 20 µL of various dilutions of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide to the "Test Compound" wells in triplicate. A typical concentration range to start with is 0.1 µM to 100 µM.

  • Enzyme Addition: Prepare an enzyme master mix containing the COX enzyme, probe, and heme in assay buffer. Add 50 µL of this mix to all wells except the "Blank".

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C. This step allows the test compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a substrate master mix containing arachidonic acid. Add 30 µL of this mix to all wells, including the "Blank".

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence in kinetic mode (e.g., one reading per minute for 20-30 minutes) at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 535/587 nm for resorufin, the product of ADHP oxidation).

C. Data Analysis & Interpretation:

  • Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence vs. time curve (ΔRFU/min).

  • Calculate Percent Inhibition:

    • Average the slopes for each condition (Vehicle, Test Compound, etc.).

    • % Inhibition = [1 - (Slope_Test_Compound - Slope_Blank) / (Slope_Vehicle_Control - Slope_Blank)] x 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Concentration (µM)% Inhibition (COX-1)% Inhibition (COX-2)
0.15.2 ± 1.18.3 ± 1.5
115.6 ± 2.425.1 ± 3.0
1048.9 ± 4.565.7 ± 5.1
5085.3 ± 3.892.4 ± 2.9
10091.2 ± 2.195.8 ± 1.8
IC₅₀ (µM) 10.5 6.8

Application 2: Tyrosinase Inhibition Assay

Scientific Rationale: Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders. Many phenolic compounds are known to inhibit tyrosinase, making it a relevant target for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product.

G start Prepare Reagents (Phosphate Buffer, Compound Dilutions, Tyrosinase, L-DOPA) plate Plate Compound Dilutions (Sample, Positive Control, Vehicle) 20 µL/well start->plate add_enzyme Add Mushroom Tyrosinase Solution (e.g., 50 µL/well) plate->add_enzyme incubate1 Pre-incubate with Enzyme 10 min @ 25°C add_enzyme->incubate1 add_substrate Initiate Reaction Add L-DOPA Substrate (e.g., 30 µL/well) incubate1->add_substrate measure Measure Absorbance Kinetic Read @ ~475-510 nm for 30-60 min add_substrate->measure analyze Calculate Reaction Rate (Slope) Determine % Inhibition & IC50 measure->analyze

Caption: Workflow for a Colorimetric Tyrosinase Inhibition Assay.

Protocol: Colorimetric Tyrosinase Assay

A. Materials & Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • Sodium Phosphate Buffer (e.g., 100 mM, pH 6.8)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (Test Compound)

  • Positive Control Inhibitor (e.g., Kojic Acid)

  • 96-well clear microplate

  • Absorbance microplate reader

B. Experimental Procedure:

  • Reagent Preparation: Dissolve tyrosinase and L-DOPA in the phosphate buffer. Keep the tyrosinase solution on ice. Prepare fresh L-DOPA solution before each experiment as it can auto-oxidize.

  • Compound Plating:

    • Add 20 µL of buffer to "Blank" wells.

    • Add 20 µL of vehicle (e.g., buffer with 0.5% DMSO) to "Vehicle Control" wells.

    • Add 20 µL of Kojic acid solution to "Positive Control" wells.

    • Add 20 µL of various dilutions of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide to "Test Compound" wells in triplicate.

  • Enzyme Addition: Add 50 µL of the tyrosinase solution to all wells except the "Blank".

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 30 µL of the L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 475-510 nm in kinetic mode, taking readings every minute for 30-60 minutes.

C. Data Analysis & Interpretation:

  • Calculate Reaction Rate: Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot for each well.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate_Test_Compound - Rate_Blank) / (Rate_Vehicle_Control - Rate_Blank)] x 100

  • Determine IC₅₀: Plot percent inhibition against the log of inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Application 3: Antioxidant Capacity Assays (DPPH & ABTS)

Scientific Rationale: The phenolic hydroxyl group in 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is a potential hydrogen atom donor, which can neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for assessing the radical-scavenging ability of compounds. They operate on a similar principle but differ in the radical source and reaction environment, providing complementary information.

G cluster_DPPH DPPH Assay Principle cluster_ABTS ABTS Assay Principle DPPH DPPH• (Purple Radical) N• DPPH_H DPPH-H (Yellow Non-Radical) N-H DPPH:f1->DPPH_H:f1 + H• Compound_H Ar-OH (Test Compound) Compound_Rad Ar-O• (Compound Radical) Compound_H->Compound_Rad ABTS ABTS•⁺ (Blue/Green Radical) S•⁺ ABTS_H ABTS (Colorless Non-Radical) S ABTS:f1->ABTS_H:f1 + H• Compound_H2 Ar-OH (Test Compound) Compound_Rad2 Ar-O• (Compound Radical) Compound_H2->Compound_Rad2

Caption: Principles of DPPH and ABTS Radical Scavenging Assays.

Protocol 1: DPPH Radical Scavenging Assay

A. Materials & Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (Test Compound)

  • Positive Control (e.g., Ascorbic Acid, Trolox)

  • 96-well clear microplate

B. Experimental Procedure:

  • DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Compound Plating: Add 100 µL of various concentrations of the test compound (dissolved in methanol) to wells. Include a vehicle control (methanol) and a positive control.

  • Reaction Initiation: Add 100 µL of the DPPH solution to all wells. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

C. Data Analysis:

  • % Scavenging Activity = [1 - (Abs_Sample / Abs_Vehicle_Control)] x 100

  • Calculate the IC₅₀ value as described previously.

Protocol 2: ABTS Radical Cation Decolorization Assay

A. Materials & Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium Persulfate

  • Ethanol or PBS

  • Test Compound and Positive Control (Trolox)

B. Experimental Procedure:

  • ABTS•⁺ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • ABTS•⁺ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.

  • Assay: Add 20 µL of the test compound at various concentrations to wells. Add 180 µL of the ABTS•⁺ working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

C. Data Analysis:

  • Calculate the percent scavenging activity as for the DPPH assay.

  • Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is done by creating a standard curve with Trolox and comparing the antioxidant effect of the test compound to that of Trolox.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101449, 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. PubChem. Retrieved January 25, 2026, from [Link].

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available at: [Link].

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technologica Acta, 15(2), 43-48. Available at: [Link].

  • Active Concepts LLC (2023). Tyrosinase Inhibition Assay. Technical Literature. Retrieved January 25, 2026, from [Link].

  • Pratami, D. K., et al. (2022). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 347, 03011. Available at: [Link].

  • Ricciotti, E., & FitzGerald, G. A. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1-6. Available at: [Link].

  • Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6634. Available at: [Link].

  • Taylor & Francis Online. Enzyme inhibitor – Knowledge and References. Journal Article Database. Retrieved January 25, 2026, from [Link].

Sources

high-throughput screening with 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening for Novel Kinase Inhibitors Using 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The N-phenylacetamide scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of various biologically active compounds, including kinase inhibitors.[2][3] This document provides a comprehensive guide for utilizing 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, a compound featuring this key scaffold, in a high-throughput screening (HTS) campaign to identify novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated oncogenic tyrosine kinase.[4][5] We present a robust, validated protocol based on the luminescence-based ADP-Glo™ Kinase Assay, followed by essential secondary assays to confirm hit activity and cellular efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient kinase inhibitor discovery workflow.

Scientific Rationale and Compound Profile

The N-phenylacetamide Scaffold in Kinase Inhibition

The N-phenylacetamide core structure is prevalent in a multitude of compounds demonstrating diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6][7] Its utility in kinase inhibitor design is particularly noteworthy. The phenyl rings can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases, while the acetamide linker provides a rigid backbone for orienting these interactions. The 4-hydroxyphenyl group, in particular, can act as a crucial hydrogen bond donor or acceptor, mimicking the native tyrosine substrate of tyrosine kinases.

Target Rationale: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a cornerstone of cellular regulation, controlling growth, proliferation, and survival.[4] Aberrant EGFR activation, through mutation or overexpression, is a key driver in numerous cancers, making it a prime target for therapeutic intervention.[8] The development of EGFR inhibitors has revolutionized the treatment of specific cancers. Therefore, screening for new chemical entities that modulate EGFR activity remains a high-priority area in oncology drug discovery.

Physicochemical Properties of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

A foundational understanding of the test compound's properties is critical for designing a successful screening campaign. Key properties are summarized below.

PropertyValueSource
IUPAC Name 2-(4-hydroxyphenyl)-N-phenylacetamidePubChem CID: 131179-71-0[9]
Molecular Formula C₁₄H₁₃NO₂PubChem CID: 131179-71-0[9]
Molecular Weight 227.26 g/mol PubChem CID: 131179-71-0[9]
Hydrogen Bond Donors 2PubChem CID: 131179-71-0[9]
Hydrogen Bond Acceptors 3PubChem CID: 131179-71-0[9]
Predicted LogP 2.7PubChem CID: 131179-71-0[9]

Note: The compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM) for serial dilution and subsequent use in aqueous assay buffers.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to identify and validate true positive "hits" while eliminating false positives. The workflow described herein ensures a logical progression from a broad primary screen to specific, cell-based validation assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation P1 Compound Library Plating (incl. 2-(4-OH-phenyl)-N-phenyl-acetamide) P2 Biochemical HTS (ADP-Glo™ Kinase Assay) P1->P2 P3 Data Analysis (% Inhibition, Z'-Factor) P2->P3 P4 Primary Hit Selection P3->P4 S1 Dose-Response (IC₅₀) (ADP-Glo™ Assay) P4->S1 Confirmed Hits S2 Orthogonal/Counter Screen (e.g., Different Assay Format) S1->S2 Potent Hits S3 Cell-Based Assay (p-EGFR ELISA) S2->S3 Validated Hits

Caption: Overall HTS workflow from primary screening to hit validation.

Primary Screening: Biochemical EGFR Inhibition Assay

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[10] It is a universal platform for measuring the activity of any ADP-generating enzyme, making it ideal for kinase screening.[11] The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed. Afterward, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP.[12]

  • ADP to ATP Conversion & Detection: A Kinase Detection Reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, where the luminescent signal is directly proportional to the initial kinase activity.[12]

Inhibitors of the kinase will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Detailed Protocol: Primary HTS for EGFR Inhibition

This protocol is designed for a 384-well plate format, a standard for HTS.

Materials:

  • Recombinant Human EGFR (e.g., BPS Bioscience, Cat# 40160)

  • Poly(Glu,Tyr) 4:1 peptide substrate (e.g., Sigma-Aldrich, Cat# P0275)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide stock solution (10 mM in 100% DMSO)

  • Gefitinib (Positive Control Inhibitor, 10 mM in 100% DMSO)

  • Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • White, opaque, 384-well assay plates (e.g., Corning #3570)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a 10 µM working solution of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide in assay buffer containing 0.1% DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of the 10 mM compound stock into the appropriate wells of the 384-well plate. For a final assay volume of 5 µL, this results in a final compound concentration of 10 µM.

    • Plate positive controls (Gefitinib, final concentration 1 µM) and negative controls (0.1% DMSO vehicle).

  • Enzyme & Substrate Addition:

    • Prepare a 2X Enzyme/Substrate mix in Kinase Assay Buffer containing EGFR (e.g., 4 ng/µL) and Poly(Glu,Tyr) substrate (e.g., 0.4 mg/mL).

    • Add 2.5 µL of the 2X Enzyme/Substrate mix to each well.

  • ATP Addition & Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer (e.g., 20 µM ATP, to achieve a final concentration of 10 µM which is near the Km for many kinases).

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well. The total reaction volume is now 5 µL.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete all remaining ATP.[11]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[13]

  • Data Acquisition:

    • Measure luminescence using a plate reader (e.g., BMG LABTECH PHERAstar or similar).

Plate Layout and Data Analysis

A robust plate layout is essential for quality control.

Well TypeDescriptionColumns 1-2Columns 3-22Columns 23-24
Control Negative Control (0.1% DMSO, 100% activity)
Test 2-(4-OH-phenyl)-N-phenyl-acetamide (10 µM)
Control Positive Control (Gefitinib, 0% activity)

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

    • Where RLU is the Relative Luminescence Unit.

  • Assess Assay Quality with Z'-Factor:

    • The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the quality and reliability of the assay.[14][15]

    • Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

    • An assay is considered excellent for HTS if the Z'-factor is > 0.5.[16]

Secondary and Counter-Screening Assays

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must undergo further testing to confirm their activity and rule out artifacts.

Protocol: Dose-Response and IC₅₀ Determination

Objective: To determine the potency of the hit compound.

Procedure:

  • Perform the ADP-Glo™ Kinase Assay as described in section 3.2.

  • Instead of a single concentration, prepare a serial dilution of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (e.g., 10-point, 3-fold dilution series starting from 100 µM).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to calculate the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol: Cell-Based EGFR Phosphorylation Assay

Objective: To confirm that the compound inhibits EGFR activity in a physiologically relevant cellular context.

Rationale: A cell-based assay validates that the compound is cell-permeable and can engage its target within the complex cellular environment. A cell-based ELISA is a convenient format for this purpose.[17]

Materials:

  • A431 human epidermoid carcinoma cells (high EGFR expression)

  • DMEM with 10% FBS

  • Human EGF (Epidermal Growth Factor)

  • Cell-Based Phospho-EGFR (Tyr1068) ELISA Kit (e.g., R&D Systems, Cat# KCB1095 or similar HTRF kits)[18]

Procedure:

  • Cell Culture: Seed A431 cells in a 96-well plate and grow to ~90% confluency.

  • Serum Starvation: Starve the cells in serum-free media for 16-24 hours to reduce basal EGFR phosphorylation.

  • Compound Treatment: Treat the cells with various concentrations of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (or DMSO vehicle) for 1-2 hours.

  • EGFR Activation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis and Detection:

    • Fix the cells and lyse them according to the kit manufacturer's protocol.[17]

    • Use a dual-antibody system: one antibody detects total EGFR, and the other specifically detects EGFR phosphorylated at a key tyrosine residue (e.g., Tyr1068).

    • The signal from the phospho-specific antibody is normalized to the signal from the total EGFR antibody to account for any variations in cell number.

    • Read the plate on a compatible microplate reader.

Data Analysis: A reduction in the normalized phospho-EGFR signal in compound-treated wells compared to EGF-stimulated control wells indicates cellular inhibition of EGFR.

Signaling Pathway Context

Understanding the target's role in cellular signaling is crucial for interpreting results and planning downstream experiments. EGFR activation initiates multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Compound 2-(4-OH-phenyl) -N-phenyl-acetamide Compound->EGFR Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the hypothesized point of inhibition.

Conclusion and Future Directions

This application note provides a comprehensive, field-proven framework for screening 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide as a potential EGFR inhibitor. The detailed protocols for a primary biochemical screen and subsequent cell-based validation assays establish a self-validating system to ensure data integrity. By following this workflow, researchers can efficiently determine if this compound, or others from a larger library, warrants further investigation as a lead candidate in a drug discovery program targeting EGFR or other kinases. Positive hits from this campaign should be advanced to further studies, including kinase selectivity profiling, ADME/Tox assessment, and structural biology studies to elucidate the precise binding mode.

References

  • PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Desai, N. C., et al. (2011). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ChemInform.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Abe, N., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 738-746. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Yüksek, H., et al. (2006). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. Archiv der Pharmazie, 339(10), 558-564. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Retrieved from [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Wang, X., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2465. Retrieved from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Structurally Promising Molecule

In the vast landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. This document provides a comprehensive guide for researchers interested in investigating the biological activities of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (CAS: 131179-71-0). While this specific compound is not extensively characterized in current literature, its chemical architecture, featuring a phenolic hydroxyl group and an N-phenylacetamide core, suggests a strong potential for therapeutic relevance.

The N-phenylacetamide moiety is a key component in a variety of biologically active compounds, exhibiting properties ranging from analgesic to antimicrobial.[1][2] Similarly, the phenolic hydroxyl group is a well-established pharmacophore, renowned for its ability to confer antioxidant properties by scavenging harmful free radicals.[3][4] This guide, therefore, is built on the scientifically-grounded hypothesis that 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide may possess significant antioxidant and anti-inflammatory activities.

These application notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to initiate a thorough investigation of this promising, yet under-explored, molecule. We will outline a plausible synthetic route and present robust, validated assays to screen for the hypothesized biological activities.

Physicochemical Properties of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

A clear understanding of a compound's physicochemical properties is fundamental to its study. The following table summarizes the key identifiers and computed properties for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, sourced from publicly available databases.

PropertyValueSource
IUPAC Name 2-(4-hydroxyphenyl)-N-phenylacetamidePubChem[5]
CAS Number 131179-71-0PubChem[5]
Molecular Formula C₁₄H₁₃NO₂PubChem[5]
Molecular Weight 227.26 g/mol PubChem[5]
Canonical SMILES C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OPubChem[5]
InChIKey BUNREJDOLFXPMF-UHFFFAOYSA-NPubChem[5]

Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification R1 2-(4-hydroxyphenyl)acetic acid P1 Condensation Reaction (e.g., using DCC or EDC as a coupling agent) R1->P1 R2 Aniline R2->P1 Prod Crude 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide P1->Prod Amide bond formation Pur Purification (Recrystallization or Column Chromatography) Prod->Pur Final Pure 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide Pur->Final

Caption: Proposed synthesis workflow for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide.

Application 1: Assessment of Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl (-OH) group on the phenyl ring of the target molecule is a key structural feature associated with antioxidant activity. This group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[3] This property is crucial in mitigating oxidative stress, a pathological process implicated in numerous diseases. We propose two well-established and complementary assays to quantify this potential.

Protocol 1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant compound. The color change to a pale yellow is proportional to the radical scavenging activity and can be measured spectrophotometrically.[7][8]

Materials:

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • Ascorbic acid or Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Step-by-Step Protocol:

  • Preparation of DPPH Working Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

  • Preparation of Test Compound and Control Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the test compound in methanol.

    • Prepare a 1 mg/mL stock solution of the positive control (Ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) prepared by serial dilution from the stock solution.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective sample concentration and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

Materials:

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (Test Compound)

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (ACS grade)

  • Phosphate Buffered Saline (PBS)

  • Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of various concentrations of the test compound.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the blank, add 10 µL of methanol and 190 µL of the ABTS•+ working solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Determine the IC₅₀ value as described for the DPPH assay.

Data Presentation for Antioxidant Assays:

CompoundConcentration (µg/mL)% DPPH Scavenging% ABTS Scavenging
Test Compound10
25
50
100
200
IC₅₀ (µg/mL) Calculate Calculate
Positive Control10
25
50
100
200
IC₅₀ (µg/mL) Calculate Calculate

Application 2: Assessment of Anti-inflammatory Activity

Scientific Rationale: Compounds with an N-phenylacetamide backbone have been investigated for their anti-inflammatory properties.[12] A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[12] We propose both a direct enzymatic assay and a cell-based assay to explore this potential.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerase Activity Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation TestCompound 2-(4-Hydroxy-phenyl)- N-phenyl-acetamide TestCompound->COX Proposed Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

Protocol 2.1: COX-1/COX-2 Inhibitor Screening Assay (Cell-Free)

This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is monitored colorimetrically or fluorometrically, and the inhibition by the test compound is quantified. This allows for the determination of potency and selectivity.[13]

Materials:

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (Test Compound)

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors (Positive Controls)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).[13]

  • Assay Procedure:

    • To appropriate wells of a 96-well plate, add Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2).

    • Add 10 µL of the test compound at various concentrations or the control inhibitors.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Immediately add the colorimetric/fluorometric probe.

    • Monitor the change in absorbance or fluorescence over time (kinetic read) or at a fixed endpoint.

  • Calculation of Inhibition:

    • Calculate the rate of reaction from the kinetic data.

    • The percentage of inhibition is calculated as follows: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100

    • Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Protocol 2.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Cell-Based)

This assay evaluates the compound's ability to inhibit the inflammatory response in a cellular context. Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), a key inflammatory mediator. The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14][15]

Materials:

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (Test Compound)

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (contains N-(1-naphthyl)ethylenediamine and sulfanilic acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 540 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[14]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control (no compound, with LPS) and an unstimulated control (no compound, no LPS).

  • Nitrite Measurement:

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of the Griess reagent to the supernatant in a new 96-well plate.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.

References

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(4-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenolic Antioxidant Capacity: A Review of the State of the Art. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. Retrieved from [Link]

  • Bio-protocol. (n.d.). Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

  • PubMed Central. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • ResearchGate. (n.d.). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777569A - Production method of p-hydroxyphenylacetamide.
  • PubMed Central. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • NIH. (2024). Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. Retrieved from [Link]

  • Dojindo. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • ACS Publications. (n.d.). Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • MDPI. (n.d.). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Retrieved from [Link]

  • DOI Srpska. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. Retrieved from [Link]

  • JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • PubMed. (n.d.). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • NIH. (n.d.). 2-(4-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • NIH. (n.d.). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-dependent inhibition of nitric oxide production in LPS-challenged.... Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • MDPI. (n.d.). Changes in Phenolic Compounds and Antioxidant Activity during Development of 'Qiangcuili' and 'Cuihongli' Fruit. Retrieved from [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

Sources

Application Notes and Protocols for Protein Binding Studies of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold-Hopping Approach from a Well-Known Analgesic

In the landscape of drug discovery and chemical biology, the exploration of novel chemical scaffolds for established biological targets is a cornerstone of innovation.[1][2] This document provides detailed application notes and protocols for investigating the protein binding characteristics of the compound 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. This molecule is a structural isomer of the widely recognized over-the-counter analgesic, N-(4-hydroxyphenyl) acetamide, commonly known as paracetamol or acetaminophen.[3][4] While paracetamol's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, the structural rearrangement in 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide presents an intriguing opportunity for scaffold hopping.[1][5] This approach aims to identify novel compounds with potentially altered or improved pharmacological profiles by modifying the core structure of a known active molecule.[1][2]

These protocols are designed for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity, kinetics, and thermodynamics of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide with putative protein targets. The methodologies detailed herein are foundational for elucidating its mechanism of action and exploring its therapeutic potential.

Compound Profile: 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

A thorough understanding of the subject compound is critical before embarking on any experimental work.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂PubChem CID: 11264647[6]
Molecular Weight 227.26 g/mol PubChem CID: 11264647[6]
IUPAC Name 2-(4-hydroxyphenyl)-N-phenylacetamidePubChem CID: 11264647[6]
SMILES C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OPubChem CID: 11264647[6]
Physical State Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.

Safety and Handling: Causes skin and serious eye irritation. May cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a chemical fume hood.

Conceptual Framework: Identifying Potential Protein Targets

The structural similarity to paracetamol provides a logical starting point for identifying potential protein targets. Paracetamol is known to inhibit COX-1 and COX-2, which are key enzymes in the prostaglandin synthesis pathway responsible for pain, inflammation, and fever.[5] Therefore, these enzymes are primary candidates for initial binding studies.

Furthermore, derivatives of hydroxyphenyl acetamide have demonstrated other biological activities, including anti-inflammatory and apoptotic effects, suggesting a broader range of potential protein interactions.[3] A literature review for proteins that bind to compounds with a hydroxyphenyl acetamide scaffold is recommended for target expansion.

Experimental Workflow for Protein Binding Analysis

The following diagram outlines a comprehensive workflow for characterizing the interaction between 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and a target protein.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Binding Characterization cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution in DMSO) QC Quality Control (Purity, Concentration, Activity) Compound_Prep->QC Protein_Prep Protein Expression & Purification (e.g., COX-1/COX-2) Protein_Prep->QC SPR Surface Plasmon Resonance (SPR) (Kinetics: ka, kd, KD) QC->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: KD, ΔH, ΔS) QC->ITC FP Fluorescence Polarization (FP) (Affinity: KD, IC50) QC->FP Data_Analysis Data Analysis & Model Fitting SPR->Data_Analysis ITC->Data_Analysis FP->Data_Analysis Interpretation Interpretation of Binding Parameters Data_Analysis->Interpretation Conclusion Conclusion on Binding Profile Interpretation->Conclusion

Sources

Application Note: Formulation Strategies and Protocols for the Delivery of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, a compound with potential therapeutic applications but limited by poor aqueous solubility. We present a rationale for selecting nanocarrier-based drug delivery systems and provide detailed, field-proven protocols for the development, characterization, and stability assessment of both oil-in-water (O/W) nanoemulsions and biodegradable polymeric nanoparticles. The methodologies are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Rationale

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (MW: 227.26 g/mol , Formula: C₁₄H₁₃NO₂) is a small molecule with a structural resemblance to compounds known for anti-inflammatory and analgesic properties.[1][2] However, its physicochemical profile, particularly a computed LogP of 2.7, suggests significant lipophilicity and, consequently, poor aqueous solubility.[3] This characteristic presents a major hurdle in preclinical and clinical development, as it often leads to low and erratic oral bioavailability, limiting therapeutic efficacy.

The primary objective of formulating this active pharmaceutical ingredient (API) is to overcome its solubility limitations. Advanced drug delivery systems, specifically nanocarriers, are an exemplary strategy for enhancing the bioavailability of such lipophilic compounds, often categorized under the Biopharmaceutics Classification System (BCS) as Class II or IV.[4] Nanocarriers can solubilize the API within a lipid or polymeric matrix, protect it from degradation, and facilitate its transport across biological membranes.[5][6]

This guide details two robust formulation approaches:

  • Oil-in-Water (O/W) Nanoemulsions: These systems are effective at encapsulating lipophilic drugs in nano-sized oil droplets, increasing the surface area for absorption.[7][8]

  • Polymeric Nanoparticles: Utilizing biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), this method encapsulates the drug within a solid polymeric core, offering the potential for sustained and targeted release.[9][10]

The following sections provide the foundational knowledge and step-by-step protocols to successfully formulate, characterize, and evaluate 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide for drug delivery applications.

cluster_0 Formulation Development Workflow API API: 2-(4-Hydroxy-phenyl) -N-phenyl-acetamide Char Physicochemical Characterization (LogP, MW) API->Char Problem Challenge Identified: Poor Aqueous Solubility Char->Problem Strategy Select Formulation Strategy Problem->Strategy NE Nanoemulsion Formulation Strategy->NE Lipid-Based Approach PNP Polymeric Nanoparticle Formulation Strategy->PNP Polymer-Based Approach Validation Characterization & Validation NE->Validation PNP->Validation Stability Stability Assessment (ICH Guidelines) Validation->Stability

Caption: High-level workflow for the formulation of a poorly soluble API.

Formulation Protocols

Protocol: Oil-in-Water (O/W) Nanoemulsion Formulation

Causality: This protocol utilizes a high-energy ultrasonication method to create a kinetically stable nanoemulsion. The oil phase (Medium-Chain Triglycerides) is selected for its high solubilization capacity for lipophilic drugs. The surfactant (Polysorbate 80) and co-surfactant (Transcutol® HP) are chosen for their biocompatibility and efficiency in reducing interfacial tension, leading to the formation of nano-sized droplets (<200 nm) that enhance drug absorption.[11][12]

Materials & Reagents:

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (API)

  • Medium-Chain Triglycerides (MCT) Oil (e.g., Caprylic/Capric Triglyceride)

  • Polysorbate 80 (Tween® 80)

  • Diethylene glycol monoethyl ether (Transcutol® HP)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Probe sonicator (Ultrasonic homogenizer)

  • Analytical balance

Experimental Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh 10 mg of the API.

    • In a glass vial, add 1.0 g of MCT oil.

    • Add the API to the MCT oil.

    • Gently heat to 40°C while stirring on a magnetic stirrer until the API is completely dissolved. This is now the "API-loaded oil phase."

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh 2.0 g of Polysorbate 80 and 1.0 g of Transcutol® HP.

    • Add 6.0 g of deionized water.

    • Stir until a clear, homogenous aqueous phase is formed.

  • Formation of the Pre-emulsion:

    • While stirring the aqueous phase at 500 RPM, slowly add the API-loaded oil phase dropwise.

    • Continue stirring for 15 minutes to form a coarse pre-emulsion.

  • High-Energy Homogenization:

    • Place the beaker containing the pre-emulsion in an ice bath to dissipate heat generated during sonication.

    • Insert the probe of the sonicator approximately 1-2 cm into the liquid.

    • Sonicate at 40% amplitude for 5 minutes (using a pulse mode of 10 seconds ON, 5 seconds OFF to prevent overheating).

  • Final Product:

    • The resulting formulation should be a translucent or milky-white liquid.

    • Store at 4°C for further characterization.

cluster_1 Nanoemulsion Formulation Process OilPhase Step 1: Dissolve API in MCT Oil (40°C) PreEmulsion Step 3: Add Oil Phase to Aqueous Phase (Stirring) OilPhase->PreEmulsion AqPhase Step 2: Mix Surfactant, Co-surfactant & Water AqPhase->PreEmulsion Sonicate Step 4: High-Energy Ultrasonication (Ice Bath) PreEmulsion->Sonicate FinalNE Result: O/W Nanoemulsion Sonicate->FinalNE

Caption: Process flow for high-energy nanoemulsion formulation.

Protocol: Polymeric Nanoparticle (PLGA) Formulation

Causality: The oil-in-water (o/w) single emulsion-solvent evaporation method is a robust and widely used technique for encapsulating hydrophobic drugs in PLGA nanoparticles.[6] PLGA is selected for its excellent biocompatibility and biodegradability. Dichloromethane (DCM) is used as the organic solvent due to its volatility and ability to dissolve both the API and PLGA. Polyvinyl alcohol (PVA) acts as a stabilizer in the aqueous phase, preventing nanoparticle aggregation during formulation. The subsequent evaporation of DCM leads to the precipitation of the API-loaded polymer, forming solid nanoparticles.

Materials & Reagents:

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (API)

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50, MW 15-25 kDa

  • Dichloromethane (DCM), HPLC grade

  • Polyvinyl alcohol (PVA), 87-89% hydrolyzed, MW 30-70 kDa

  • Deionized water

  • Magnetic stirrer and stir bars

  • Probe sonicator

  • Rotary evaporator or magnetic stirrer for solvent evaporation

  • Centrifuge

Experimental Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 50 mg of PLGA and 5 mg of the API in 2 mL of DCM.

    • Vortex or sonicate briefly until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Prepare a 2% w/v PVA solution by dissolving 200 mg of PVA in 10 mL of deionized water. Heat gently (approx. 60°C) if necessary to fully dissolve. Cool to room temperature before use.

  • Emulsification:

    • Add the organic phase to the aqueous PVA solution.

    • Immediately place the mixture in an ice bath and sonicate at 50% amplitude for 3 minutes (pulse mode: 15 seconds ON, 10 seconds OFF). This will form an o/w emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir at 300 RPM on a magnetic stirrer at room temperature for at least 4 hours (or until DCM has fully evaporated). This allows the PLGA nanoparticles to harden.

  • Nanoparticle Recovery:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant (which contains unencapsulated drug and excess PVA).

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the particles.

  • Final Product:

    • After the final wash, resuspend the pellet in a small volume of deionized water for immediate characterization or freeze-dry (lyophilize) for long-term storage.

Characterization and Validation Protocols

Validation of the formulation is critical. The following protocols outline the essential characterization steps.

cluster_2 Characterization & Validation Workflow Formulation Nanocarrier Formulation (NE or PNP) SizeZeta Particle Size, PDI, & Zeta Potential (DLS) Formulation->SizeZeta EE Encapsulation Efficiency (HPLC/UV-Vis) Formulation->EE Release In Vitro Drug Release (Dialysis Method) Formulation->Release Result Validated Formulation SizeZeta->Result EE->Result Release->Result

Caption: Key analytical steps for validating nanocarrier formulations.

Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential

Causality: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI, which indicates the size distribution homogeneity. A PDI < 0.3 is generally considered acceptable for drug delivery. Zeta potential is a measure of the surface charge and is a critical indicator of colloidal stability.[13] High absolute zeta potential values (e.g., > |25| mV) prevent particle aggregation through electrostatic repulsion.[14][15]

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute the nanoemulsion or resuspended nanoparticle sample with deionized water (typically a 1:100 dilution) to achieve a suitable particle count rate.

  • Transfer the diluted sample to the appropriate cuvette (disposable sizing cuvette for size/PDI, folded capillary cell for zeta potential).

  • Equilibrate the sample at 25°C for 2 minutes within the instrument.

  • Perform the measurement according to the instrument's standard operating procedure.

  • Record the Z-average diameter (nm), PDI, and Zeta Potential (mV). Each measurement should be an average of at least three runs.

Protocol: Determination of Encapsulation Efficiency (EE%)

Causality: EE% is one of the most important parameters, quantifying the percentage of the initial drug that is successfully encapsulated within the nanocarrier.[16] This protocol involves separating the unencapsulated ("free") drug from the nanocarriers via centrifugation and then quantifying the drug in both fractions or by lysing the carriers to determine the total encapsulated amount.

Equipment:

  • High-performance liquid chromatography (HPLC) or UV-Vis Spectrophotometer

  • Centrifugal filter units (e.g., Amicon® Ultra, 10 kDa MWCO)

  • Solvent for lysing carriers (e.g., Methanol or Acetonitrile)

Procedure:

  • Quantify Total Drug (W_total):

    • Take a known volume (e.g., 100 µL) of the nanoparticle suspension before the washing/purification step.

    • Add a solvent (e.g., 900 µL of methanol) to disrupt the nanocarriers and release the encapsulated drug.

    • Filter through a 0.22 µm syringe filter.

    • Analyze the drug concentration using a pre-validated HPLC or UV-Vis method. This gives the total amount of drug in the formulation.

  • Quantify Free Drug (W_free):

    • Take a known volume (e.g., 500 µL) of the nanoparticle suspension.

    • Place it in a centrifugal filter unit.

    • Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 15 minutes). The filtrate will contain the free, unencapsulated drug.

    • Analyze the drug concentration in the filtrate.

  • Calculation:

    • Encapsulation Efficiency (%) is calculated using the following formula: EE% = [(W_total - W_free) / W_total] x 100

Alternatively, after washing the nanoparticles as described in Protocol 2.2, the amount of drug in the final washed pellet (W_encapsulated) can be determined by lysing the pellet and measuring the drug concentration. The EE% is then: EE% = [W_encapsulated / W_initial] x 100 , where W_initial is the total amount of drug added during formulation.[17]

Protocol: In Vitro Drug Release Study

Causality: An in vitro release study is essential to predict the in vivo performance of the formulation. The dialysis bag method is a common and effective technique for separating the released drug from the nanocarriers.[18][19] The release medium (e.g., PBS with a small amount of surfactant like Tween 80) is chosen to maintain sink conditions, ensuring that the drug's solubility does not limit its release rate from the carrier.

Equipment:

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Shaking water bath or incubator

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Preparation:

    • Hydrate the dialysis tubing according to the manufacturer's instructions.

    • Prepare the release medium: Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% (v/v) Tween 80 to maintain sink conditions.

  • Loading:

    • Pipette exactly 1 mL of the nanocarrier formulation into a section of the dialysis tubing and securely seal both ends.

  • Release Study:

    • Submerge the sealed dialysis bag into a beaker containing 50 mL of the release medium.

    • Place the beaker in a shaking water bath set to 37°C and 100 RPM.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis:

    • Analyze the drug concentration in the collected samples using HPLC or UV-Vis.

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Data Summary and Stability Assessment

All quantitative data should be clearly summarized for comparison and interpretation.

Table 1: Expected Formulation Characteristics

ParameterNanoemulsionPolymeric NanoparticlesAcceptance Criteria
Z-Average Diameter (nm) 50 - 200100 - 300< 300 nm for systemic delivery
Polydispersity Index (PDI) < 0.25< 0.25< 0.3 indicates a narrow size distribution
Zeta Potential (mV) -15 to -30-15 to -30> |20| mV suggests good physical stability
Encapsulation Efficiency (%) > 85%> 70%Application-dependent, but higher is better
Protocol: Accelerated Stability Assessment

Causality: Stability testing is a regulatory requirement and provides evidence on how the quality of a drug product changes over time under environmental influences.[20][21] Accelerated studies, conducted under stressed conditions, are used to predict the long-term shelf life. Key indicators of instability for nano-formulations include changes in particle size, PDI, zeta potential, and drug leakage.

Procedure (based on ICH Q1A(R2) Guidelines): [20]

  • Store the final formulation in sealed glass vials at accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH .

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a sample.

  • Analyze the sample for the following parameters:

    • Visual appearance (e.g., phase separation, aggregation).

    • Particle size, PDI, and zeta potential.

    • Drug content and encapsulation efficiency (to check for leakage).

  • Compare the results to the initial (time 0) data to assess the stability of the formulation.

References

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. [Link]

  • PubChem. (n.d.). 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Marnett, L. J., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Scientific Reports. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). N-(4-hydroxyphenyl) acetamide or paracetamol is an acylated aromatic amide used as analgesic and antipyretic... ResearchGate. Retrieved January 25, 2026, from [Link]

  • Yilmaz, A. M., & Evis, Z. (2024). Effects of nanoparticle size, shape, and zeta potential on drug delivery. International Journal of Pharmaceutics. [Link]

  • Shen, J., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics. [Link]

  • Ferreira, M., et al. (2022). Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies. Pharmaceutics. [Link]

  • Mitchell, M. J., et al. (2021). Polymeric nanoparticles for drug delivery. Nature Reviews Drug Discovery. [Link]

  • ResearchGate. (2022). Methods of encapsulation efficiency determination. ResearchGate. [Link]

  • Google Patents. (2016). Production method of p-hydroxyphenylacetamide.
  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Jaiswal, M., Dudhe, R., & Sharma, P. K. (2015). Nanoemulsion: an advanced mode of drug delivery system. 3 Biotech. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • D'Souza, A. A., & Shegokar, R. (2016). Polymeric nanoparticles in targeted drug delivery: Unveiling the impact of polymer characterization and fabrication. MDPI. [Link]

  • d'Angelo, I., et al. (2022). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics. [Link]

  • Leo, E., Brina, B., & Forni, F. (1998). Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. Journal of Microencapsulation. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • ResearchGate. (2022). Nanoemulsion as Novel Drug Delivery System: Development, Characterization and Application. ResearchGate. [Link]

  • PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Bhattacharjee, S. (2016). DLS and zeta potential - What they are and what they are not? Journal of Controlled Release. [Link]

  • JoVE. (n.d.). In Vitro Drug Release Testing: Overview, Development and Validation. Journal of Visualized Experiments. Retrieved January 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Cheméo. Retrieved January 25, 2026, from [Link]

  • Al-Jedah, J. H., & Al-Shamrani, M. M. (2023). Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. Saudi Journal of Medical and Pharmaceutical Sciences. [Link]

  • ICH. (2000). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • ACS Publications. (2024). Polymeric Nanoparticles Engineered for Optimal Drug Delivery Using Atomistic Computational Simulation. ACS Omega. [Link]

  • ResearchGate. (2020). (PDF) In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. ResearchGate. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Bentham Science. (2023). Nano Emulsion Drug Delivery System: A Review. Current Nanomaterials. [Link]

  • Crimson Publishers. (2024). Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. Crimson Publishers. [Link]

  • World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination. Creative Biostructure. Retrieved January 25, 2026, from [Link]

  • Sarma, B., & Malakar, A. (2023). POLYMERIC NANOPARTICLES FOR TARGETED DRUG DELIVERY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Danaei, M., et al. (2018). Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems - A Review (Part 1). Tropical Journal of Pharmaceutical Research. [Link]

  • Jaiswal, M., Dudhe, R., & Sharma, P. K. (2015). Nanoemulsion: an advanced mode of drug delivery system. 3 Biotech. [Link]

  • Supplemental Information. (n.d.). Materials and methods Encapsulation efficiency of paclitaxel. [Link]

  • Southwest Research Institute. (n.d.). Stability Testing & Studies. SwRI. Retrieved January 25, 2026, from [Link]

  • Wei, Z., et al. (2017). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. Journal of Controlled Release. [Link]

  • BOC Sciences. (2025). Polymeric Drug Delivery Systems: How Do They Work?. YouTube. [Link]

  • RSC Publishing. (2023). Functionalization of carbon nanospheres with curcumin, polyethylene glycol and folic acid: potential use as drug carriers. RSC Advances. [Link]

  • FIP. (2023). In-Vitro Release Testing of Semisolid Topical Dosage Forms. YouTube. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Hydroxyphenyl)-N-phenyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-hydroxyphenyl)-N-phenyl-acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields and purity for this target molecule. As experienced application scientists, we understand that even well-established reactions can present unexpected hurdles. This resource provides in-depth troubleshooting advice, grounded in established chemical principles and practical laboratory experience, to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(4-hydroxyphenyl)-N-phenyl-acetamide?

The most direct and widely employed method for the synthesis of 2-(4-hydroxyphenyl)-N-phenyl-acetamide is the amide coupling reaction between 4-hydroxyphenylacetic acid and aniline. This reaction typically requires the activation of the carboxylic acid group of 4-hydroxyphenylacetic acid to facilitate the nucleophilic attack by the amino group of aniline.

Q2: I am getting a very low yield of the desired product. What are the primary factors I should investigate?

Low yields in this amide coupling reaction can stem from several factors. The key areas to scrutinize are:

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is critical. Incomplete activation will result in unreacted starting material.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the reaction rate and equilibrium.

  • Side Reactions: The presence of the phenolic hydroxyl group and the nature of the coupling reagents can lead to unwanted side products, consuming your starting materials and complicating purification.

  • Purification Losses: The workup and purification strategy may not be optimized, leading to loss of the desired product.

Troubleshooting Guide: Low Yield and Impurities

Problem 1: Low Conversion of Starting Materials

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 4-hydroxyphenylacetic acid and/or aniline.

Root Cause Analysis and Solutions:

This issue almost certainly points towards inefficient activation of the carboxylic acid or unfavorable reaction kinetics. Let's explore the common coupling methods and their potential pitfalls.

Method A: Carbodiimide Coupling (e.g., DCC, EDC)

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators for amide bond formation.[1][2] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[3]

  • Causality: The reaction of a carboxylic acid with an amine is a condensation reaction that is not spontaneous at room temperature. A coupling agent is required to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.

Troubleshooting Steps:

  • Addition of an Activator/Catalyst: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[3] To prevent this and enhance the reaction rate, additives are often necessary.[2]

    • Protocol: Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) as a coupling additive. These reagents react with the O-acylisourea to form an activated ester, which is more stable and reacts cleanly with the amine.

    • For sterically hindered substrates or electron-deficient amines, consider using a catalytic amount of 4-dimethylaminopyridine (DMAP). However, be cautious as DMAP can sometimes have a detrimental effect on yield with certain substrates.[4]

  • Solvent Selection: The choice of solvent can influence the solubility of reagents and the reaction rate.

    • Protocol: Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for amide coupling. If solubility is an issue, a mixture of solvents can be employed. Acetonitrile is also a viable option.[5]

  • Temperature and Reaction Time: Amide coupling reactions can be slow, especially with less reactive anilines.

    • Protocol: While many coupling reactions are initiated at 0 °C to control the initial exothermic reaction, they often require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[4]

Method B: Acyl Chloride Formation

Converting the carboxylic acid to an acyl chloride is another common activation strategy.[]

Troubleshooting Steps:

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride are frequently used.

    • Protocol: Use thionyl chloride with a catalytic amount of DMF. It's crucial to remove any excess SOCl₂ before adding the aniline, as it will react with the amine.[7]

    • Caution: This method can be harsh and may not be suitable for complex molecules with sensitive functional groups.[2] The HCl generated as a byproduct will protonate the aniline, rendering it non-nucleophilic. Therefore, a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), must be added to neutralize the acid and liberate the free amine.[7]

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water.

    • Protocol: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 2: Formation of Significant Byproducts

Symptom: Multiple spots are observed on the TLC plate of the crude reaction mixture, and the isolated yield of the desired product is low even with complete consumption of starting materials.

Root Cause Analysis and Solutions:

The presence of the phenolic hydroxyl group in 4-hydroxyphenylacetic acid introduces a potential site for side reactions.

  • O-Acylation of the Phenolic Hydroxyl Group: The phenolic -OH can compete with the aniline's amino group in reacting with the activated carboxylic acid, leading to the formation of a polyester-like byproduct.

    • Troubleshooting Protocol: Protection of the Phenolic Hydroxyl Group

      • Before the amide coupling step, protect the hydroxyl group of 4-hydroxyphenylacetic acid as a benzyl ether or a silyl ether.

      • Perform the amide coupling reaction with the protected starting material.

      • Deprotect the hydroxyl group in the final step. For example, a benzyl ether can be removed by catalytic hydrogenation.

  • N-Acylurea Formation (with DCC): As mentioned earlier, the O-acylisourea intermediate formed with DCC can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.[3]

    • Troubleshooting Protocol:

      • The addition of HOBt or HOAt can minimize this side reaction.

      • Purification Tip: Dicyclohexylurea (DCU), the byproduct of DCC, is poorly soluble in many organic solvents.[5][8] After the reaction, the mixture can be filtered to remove the majority of the DCU.[5] Cooling the reaction mixture can further precipitate the DCU.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of 2-(4-Hydroxyphenyl)-N-phenyl-acetamide Check_Conversion Analyze Crude Reaction: Low Conversion of Starting Materials? Start->Check_Conversion Check_Byproducts Analyze Crude Reaction: Significant Byproduct Formation? Check_Conversion->Check_Byproducts No Inefficient_Activation Inefficient Carboxylic Acid Activation Check_Conversion->Inefficient_Activation Yes Side_Reactions Side Reactions Occurring Check_Byproducts->Side_Reactions Yes Troubleshoot_Coupling Troubleshoot Coupling Reaction Inefficient_Activation->Troubleshoot_Coupling Add_Catalyst Add HOBt/HOAt or catalytic DMAP Troubleshoot_Coupling->Add_Catalyst Optimize_Solvent Optimize Solvent (DCM, DMF, Acetonitrile) Troubleshoot_Coupling->Optimize_Solvent Optimize_Conditions Optimize Temperature and Time (Monitor by TLC/LC-MS) Troubleshoot_Coupling->Optimize_Conditions End Improved Yield and Purity Add_Catalyst->End Optimize_Solvent->End Optimize_Conditions->End Protect_Phenol Protect Phenolic -OH Group (e.g., Benzyl ether) Side_Reactions->Protect_Phenol Minimize_N_Acylurea Minimize N-Acylurea Formation (Add HOBt/HOAt with DCC) Side_Reactions->Minimize_N_Acylurea Protect_Phenol->End Minimize_N_Acylurea->End

Caption: A workflow diagram for troubleshooting low yield in the synthesis of 2-(4-hydroxyphenyl)-N-phenyl-acetamide.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling
  • Dissolve 4-hydroxyphenylacetic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Add aniline (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acyl Chloride Formation and Coupling
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-hydroxyphenylacetic acid (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve aniline (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Slowly add the aniline solution to the acyl chloride solution at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work up as described in Protocol 1.

Data Summary Table

ParameterRecommended Range/ValueRationale
Molar Ratio (Acid:Amine) 1 : 1.1 - 1.2A slight excess of the amine can help drive the reaction to completion.
Molar Ratio (Acid:Coupling Agent) 1 : 1.2 - 1.5An excess of the coupling agent ensures complete activation of the carboxylic acid.
Molar Ratio (Acid:Additive) 1 : 1.2Ensures efficient trapping of the activated intermediate.
Temperature 0 °C to Room Temperature (or gentle heating)Initial cooling controls exothermicity, while warming promotes reaction completion.
Solvent Anhydrous DCM, DMF, or AcetonitrileProvides good solubility for reagents and is relatively inert.

Visualizing the Reaction Mechanism

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid 4-Hydroxyphenylacetic Acid (R-COOH) Activated_Intermediate Activated Intermediate (O-Acylisourea or Activated Ester with HOBt) Carboxylic_Acid->Activated_Intermediate + Coupling Agent Coupling_Agent Coupling Agent (e.g., EDC) Amide_Product 2-(4-Hydroxyphenyl)-N-phenyl-acetamide (R-CONH-Ar) Activated_Intermediate->Amide_Product + Aniline (Nucleophilic Attack) Aniline Aniline (Ar-NH2)

Caption: A simplified diagram of the amide coupling reaction mechanism.

References

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
  • Lynch, D. E. (2018). 2-(4-Hydroxyphenyl)acetamide.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.). Production method of p-hydroxyphenylacetamide.
  • Lynch, D. E. (2018). 2-(4-Hydroxyphenyl)acetamide. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2,4-dihydroxyphenyl acetic acid.
  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ACS Publications. (2022). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyphenylacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you navigate the common challenges associated with this specific amide coupling reaction. Our goal is to provide a self-validating system of protocols and troubleshooting logic to ensure the robust and efficient synthesis of your target molecule.

Reaction Overview: The Amide Bond Formation

The synthesis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide involves the formation of an amide bond between 4-hydroxyphenylacetic acid and aniline. This is a condensation reaction where a molecule of water is formally eliminated. Direct heating of the reactants is generally ineffective and leads to decomposition.[1] Therefore, the reaction necessitates the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.

The primary challenge in this specific synthesis is the presence of the phenolic hydroxyl (-OH) group, which is also nucleophilic and can compete with the aniline amine, potentially leading to side reactions like O-acylation (ester formation). The choice of coupling reagent and reaction conditions is therefore critical to favor the desired N-acylation.

Generalized Reaction Scheme

Reaction_Scheme cluster_reactants Starting Materials Reactant1 4-Hydroxyphenylacetic Acid Activated Activated Ester Intermediate Reactant1->Activated + Reactant2 Aniline Coupling Coupling Reagent (e.g., EDC, HATU) Coupling->Activated Product 2-(4-Hydroxy-phenyl)- N-phenyl-acetamide Activated->Product + Aniline

Caption: General workflow for amide coupling.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered before and during the experimental setup.

Q1: What is the best general starting point for synthesizing 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide?

For a reliable and scalable initial experiment, we recommend using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (Hydroxybenzotriazole).[2][3] This method is performed under mild, neutral conditions, which minimizes the risk of side reactions and is compatible with the free phenolic group.[1] A common solvent choice is Dichloromethane (DCM) or Dimethylformamide (DMF).

Q2: Do I need to protect the phenolic hydroxyl group?

In most cases, protection is not necessary if you use modern coupling reagents under mild conditions. The amine of aniline is a significantly stronger nucleophile than the phenolic hydroxyl group, especially under neutral or slightly basic conditions. Selective N-acylation is highly favored.[4] Protecting the phenol would add extra steps to your synthesis (protection and deprotection), increasing complexity and potentially lowering the overall yield. Protection should only be considered if you are forced to use harsh conditions (e.g., converting the acid to an acyl chloride with thionyl chloride) where selectivity would be lost.

Q3: Which coupling reagent should I choose? A comparison.

The choice of coupling reagent is the most critical parameter influencing reaction success, time, cost, and purification difficulty.[5][6]

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCCInexpensive, mild conditions, reliable.[1]Can form unreactive N-acylurea byproduct. DCC byproduct (DCU) is poorly soluble.[7]General purpose, initial screening, scale-up (especially EDC).
Uronium/Phosphonium HATU, HBTU, PyBOPVery high reactivity, fast reactions, good for difficult couplings.[8]Expensive, can be sensitive to moisture, byproducts can complicate purification.Sluggish reactions, electron-poor anilines, sterically hindered substrates.[9]
Acyl Halides Thionyl Chloride (SOCl₂), Oxalyl ChlorideHighly reactive intermediate, inexpensive reagents.[8]Harsh conditions (heat, acid), requires protection of the phenol group, safety concerns.When other methods fail and substrate is robust.

Q4: What is the role of additives like HOBt or DMAP?

Additives are not passive components; they actively participate in the reaction to improve efficiency and reduce side reactions.

  • HOBt (Hydroxybenzotriazole): When used with a carbodiimide like EDC, HOBt serves two main functions. First, it reacts with the initial O-acylisourea intermediate to form an HOBt-activated ester.[2] This new intermediate is more reactive towards the amine than the O-acylisourea, speeding up the desired reaction. Second, it suppresses the rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct, thereby improving the overall yield.[7]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. It functions as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate.[2] It is often used in catalytic amounts. However, caution is advised as its strong basicity can sometimes promote side reactions if used in excess.

Additive_Mechanism Acid R-COOH O_acyl O-Acylisourea (Intermediate) Acid->O_acyl + EDC EDC HOBt_ester HOBt Active Ester (More Reactive) O_acyl->HOBt_ester + HOBt (Fast) N_acylurea N-Acylurea (Unreactive Side Product) O_acyl->N_acylurea Rearrangement (Slow, Undesired) HOBt HOBt Amide Product (Amide) HOBt_ester->Amide + Aniline (Very Fast) Amine Aniline (R'-NH2)

Caption: Role of HOBt in suppressing side reactions.

Q5: What are the best solvents for this reaction?

Commonly used solvents are aprotic solvents that can dissolve the starting materials.

  • DCM (Dichloromethane): Excellent choice for many coupling reactions. It's volatile, making product isolation straightforward. However, the solubility of 4-hydroxyphenylacetic acid may be limited.

  • DMF (Dimethylformamide): A polar aprotic solvent with excellent solvating power for all components. This is often the solvent of choice, especially if solubility issues are encountered in DCM. The downside is its high boiling point, which can make removal difficult.

  • Acetonitrile (MeCN): Another good polar aprotic option.

  • Tetrahydrofuran (THF): Can also be used effectively.

Q6: How do I monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting acid, aniline, and the product. A mixture of ethyl acetate and hexanes is a good starting point. The product, being more polar than aniline but less polar than the carboxylic acid, should have an intermediate Rf value. Stain with potassium permanganate or view under UV light.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a logical framework for diagnosing and solving common problems.

Problem: Low or No Product Yield

This is the most common issue. Follow this decision tree to diagnose the cause.

Troubleshooting_Yield Start Low / No Yield Observed Check_Reagents Are reagents old or degraded? (Especially coupling agent & aniline) Start->Check_Reagents Reagent_Yes Use fresh, high-purity reagents. Check_Reagents->Reagent_Yes Yes Reagent_No Reagents are fresh. Check_Reagents->Reagent_No No Check_Conditions Was the reaction run at the correct temperature and for long enough? Reagent_No->Check_Conditions Cond_Yes Extend reaction time or - moderately increase temperature. Check_Conditions->Cond_Yes No Cond_No Conditions are correct. Check_Conditions->Cond_No Yes Check_Coupling Is the coupling agent strong enough? Cond_No->Check_Coupling Coupling_Yes Switch to a stronger agent (e.g., EDC -> HATU). Check_Coupling->Coupling_Yes No Coupling_No Agent should be sufficient. Check_Coupling->Coupling_No Yes Check_Solubility Did all starting materials fully dissolve in the solvent? Coupling_No->Check_Solubility Sol_Yes Switch to a better solvent (e.g., DCM -> DMF). Check_Solubility->Sol_Yes No

Caption: Decision tree for troubleshooting low yield.

Problem: Multiple Spots on TLC / Impure Product

  • Symptom: A spot corresponding to the unreactive N-acylurea byproduct.

    • Cause: This occurs with carbodiimide reagents when the O-acylisourea intermediate rearranges before being intercepted by the amine.

    • Solution: Ensure you are using an additive like HOBt. Also, consider adding the amine to the reaction mixture shortly after the acid and coupling agent have been mixed to "trap" the active intermediate.[2][7]

  • Symptom: A higher Rf spot that may correspond to an O-acylated dimer (ester).

    • Cause: The phenolic -OH group has reacted. This is rare but can happen if the reaction is overheated or if a very strong, non-specific base is used.

    • Solution: Run the reaction at a lower temperature (0 °C to room temperature). Avoid strong, non-nucleophilic bases unless the protocol specifically calls for them. Ensure the stoichiometry is correct.

Problem: Difficulty Removing the Urea Byproduct

  • DCC Byproduct (DCU): Dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents, including DCM.

    • Solution 1 (Filtration): Often, the DCU will precipitate out of the reaction mixture. It can be removed by simple filtration before workup.

    • Solution 2 (Solvent Change): If it remains in solution, concentrate the reaction mixture and add a solvent like diethyl ether, in which the product is soluble but DCU is not, to precipitate it.

    • Solution 3 (Switch Reagent): For future experiments, switch to EDC. Its urea byproduct is water-soluble and is easily removed during an aqueous workup.[7]

Experimental Protocols
Protocol 1: Recommended Method using EDC/HOBt

This protocol is a robust and reliable starting point for the synthesis.

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxyphenylacetic acid (1.0 eq), HOBt (1.2 eq), and aniline (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration approx. 0.1-0.5 M). Stir the solution and cool to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the solution in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove unreacted aniline and residual EDC), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography if necessary.[10]

Protocol 2: Alternative Method via Acyl Chloride

Note: This method requires protection of the phenol or risks significant side product formation. It is presented for informational purposes.

  • Acid Chloride Formation: In a flask equipped with a reflux condenser, add 4-hydroxyphenylacetic acid (1.0 eq) and a few drops of DMF to anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Allow to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve aniline (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the aniline solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup & Purification: Perform an aqueous workup as described in Protocol 1 to remove the triethylamine hydrochloride salt and purify the crude product.

References
  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available at: [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]

  • Reddit. (n.d.). Why is acylation of aniline favoured over phenol? r/chemhelp. Available at: [Link]

  • YouTube. (2013). mechanism of amide formation with DCC. Available at: [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

Sources

Technical Support Center: Optimizing 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the experimental concentration of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining the optimal concentration of this compound for cell viability and cytotoxicity studies. As a structural isomer of N-(4-hydroxyphenyl)acetamide (better known as acetaminophen or paracetamol), this compound holds potential for unique biological activities, and this guide provides a comprehensive framework for its investigation in cell-based assays.[1][2][3]

I. Understanding the Compound: What to Expect

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide belongs to the acetamide class of compounds, which are known for a range of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects.[4][5] Given its phenolic structure, solubility in aqueous media might be limited, a common characteristic of such compounds.[6][7][8][9] Therefore, careful preparation of stock solutions and appropriate vehicle controls are paramount for obtaining reliable and reproducible data.

II. Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before starting your experiments.

Q1: I have no preliminary data on 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. Where do I start with selecting a concentration range for my cell viability assay?

A1: For a novel compound with unknown potency, it's crucial to start with a broad concentration range to establish a dose-response curve. A logarithmic or half-log dilution series is highly recommended to efficiently cover several orders of magnitude. A suggested starting range would be from a high concentration (e.g., 1 mM) down to the nanomolar range (e.g., 1 nM).[10] This wide screening will help identify the concentration window where the compound exhibits biological activity, whether it's cytotoxic or cytoprotective.

Q2: What is the best solvent to dissolve 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide for cell culture experiments?

A2: Due to its phenolic nature, 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is likely to have better solubility in organic solvents than in aqueous media.[11] The recommended starting solvent is dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, typically well below 0.5%, to avoid solvent-induced cytotoxicity.[12][13] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.[13][14]

Q3: Which cell viability assay should I choose?

A3: The choice of assay depends on your specific research question and available equipment. Commonly used and reliable assays include:

  • MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[15]

  • PrestoBlue™/AlamarBlue® Assays: These are resazurin-based assays that are also colorimetric and fluorescent, offering flexibility in detection.[16][17][18] They are generally considered less toxic to cells than MTT.

  • ATP-based Assays: These assays measure the amount of ATP present, which correlates with the number of viable cells.

It is often advisable to use two different viability assays to confirm your results, as some compounds can interfere with the chemistry of a specific assay.[19]

Q4: My results show a bell-shaped dose-response curve. What does this mean?

A4: A bell-shaped or non-monotonic dose-response curve can indicate several phenomena. At lower concentrations, the compound might have a specific, on-target effect. However, at higher concentrations, off-target effects or compound precipitation could lead to a decrease in the observed effect or increased, non-specific toxicity.[12][20] Visually inspect your culture wells for any signs of compound precipitation at high concentrations.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization process.

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Compound precipitation- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.- Visually inspect the wells for any signs of precipitation. Consider performing a solubility test.
No observable effect at any concentration - Compound is inactive in the chosen cell line or assay- Compound precipitated out of solution- Insufficient incubation time- Verify the presence of the putative target in your cell line, if known.- Check for compound precipitation. If observed, try preparing a fresh stock solution or using a different solvent system.- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Unexpectedly high toxicity even at low concentrations - High sensitivity of the cell line to the compound- Contamination of the compound or solvent- Off-target effects- Test an even lower concentration range.- Use fresh, high-quality reagents and screen for mycoplasma contamination.- Investigate potential off-target activities of the compound through literature searches on similar structures.[20][21]
Vehicle control shows significant cytotoxicity - DMSO concentration is too high- Cell line is particularly sensitive to the solvent- Reduce the final DMSO concentration to below 0.1%.- If sensitivity persists, explore other less toxic solvents, although this may be challenging for phenolic compounds.

IV. Experimental Protocols

A. Protocol for Determining the Optimal Concentration Range using a Cell Viability Assay (e.g., PrestoBlue™)

This protocol provides a step-by-step guide for a preliminary screen to identify the active concentration range of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide.

1. Preparation of Stock and Working Solutions:

  • Prepare a high-concentration stock solution (e.g., 100 mM) of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide in sterile DMSO.
  • Perform serial dilutions of the stock solution in cell culture medium to prepare working solutions at 2x the final desired concentrations.

2. Cell Seeding:

  • Harvest and count your cells, ensuring high viability (>95%).
  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

3. Compound Treatment:

  • Remove the old medium and add 100 µL of the 2x working solutions to the respective wells.
  • Include appropriate controls:
  • Untreated cells: Cells with fresh medium only.
  • Vehicle control: Cells treated with the highest concentration of DMSO used in the experiment.
  • Positive control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay is working correctly.[13]

4. Incubation:

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

5. Cell Viability Assay (PrestoBlue™):

  • Add 10 µL of PrestoBlue™ reagent to each well.[16]
  • Incubate for 1-4 hours, or as recommended by the manufacturer.
  • Measure the absorbance or fluorescence according to the manufacturer's instructions.

6. Data Analysis:

  • Subtract the background reading (medium with PrestoBlue™ only).
  • Normalize the data to the vehicle control (set as 100% viability).
  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
B. Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (100 mM in DMSO) B Serial Dilutions (2x working solutions) A->B D Treat Cells with Compound & Controls B->D C Seed Cells in 96-well plate C->D E Incubate (24-72h) D->E F Add PrestoBlue™ Reagent E->F G Measure Absorbance/ Fluorescence F->G H Data Analysis & Dose-Response Curve G->H

Caption: A streamlined workflow for optimizing the concentration of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide.

V. Mechanistic Considerations: Potential Pathways of Action

While the specific mechanism of action for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is likely uncharacterized, related compounds suggest potential pathways that could be affected, leading to changes in cell viability. One such pathway is the induction of apoptosis.

Caspase-Dependent Apoptosis

Many cytotoxic compounds induce cell death through the activation of caspases, a family of proteases that execute programmed cell death.[22][23] This can occur through two main pathways:

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface.

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria.

Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), which cleave cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[22][24]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., Compound Treatment) Mitochondria Mitochondria (Cytochrome c release) Cellular_Stress->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic pathways of caspase-dependent apoptosis.

Should your initial viability assays indicate a cytotoxic effect, subsequent experiments could involve caspase activity assays or Western blotting for cleaved caspase-3 to investigate the involvement of this pathway.

VI. Conclusion

Optimizing the concentration of a novel compound like 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is a systematic process that requires careful planning and execution. By starting with a broad concentration range, using appropriate controls, and being mindful of potential pitfalls such as solubility issues and off-target effects, researchers can confidently determine the optimal concentration for their specific cell model and experimental goals. This foundational work is critical for the robust and reproducible downstream investigation of the compound's biological effects.

References

  • 2-(4-Hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • (PDF) N-(4-Hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

  • Pop, C., & Salvesen, G. S. (2009). Apoptosis Dependent and Independent Functions of Caspases. Madame Curie Bioscience Database. Available at: [Link]

  • (PDF) Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Available at: [Link]

  • Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(3), 669-671. Available at: [Link]

  • Optimization in Drug Discovery: In Vitro Methods. ResearchGate. Available at: [Link]

  • 2-(4-Hydroxyphenyl)acetamide. National Institutes of Health. Available at: [Link]

  • Cells viability was tested by MTT, XTT, CCK-8, alamarBlue, and PrestoBlue assays... ResearchGate. Available at: [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. Available at: [Link]

  • Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. MDPI. Available at: [Link]

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. ResearchGate. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF ANTI-PROLIFERATIVE ACTIVITY OF NOVEL THIAZOLIDINONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]

  • Boncler, M., et al. (2014). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. Vascular pharmacology, 60(1), 40-46. Available at: [Link]

  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. Available at: [Link]

  • Chapter 3: In Vitro Cytotoxicity. University of Pretoria. Available at: [Link]

  • Dose optimization for cell culture. ResearchGate. Available at: [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Available at: [Link]

  • How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Paperless Lab Academy. Available at: [Link]

  • Intrinsic pathway of caspase-dependent apoptosis. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. ACS Publications. Available at: [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. CORE. Available at: [Link]

  • What is the best In Vitro assay? Alamar Blue, Presto Blue, XTT or MTT?. ResearchGate. Available at: [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study. National Institutes of Health. Available at: [Link]

  • Controlling your High Content Assays. Araceli Biosciences. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. Available at: [Link]

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. PubChem. Available at: [Link]

  • 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available at: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Phenol. Wikipedia. Available at: [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. Available at: [Link]

  • Apoptosis. Wikipedia. Available at: [Link]

Sources

troubleshooting unexpected results with 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Welcome to the technical support center for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered with this compound. As a molecule with multiple reactive sites—a phenolic hydroxyl group, a secondary amide, and two aromatic rings—its handling in synthesis and downstream applications requires careful consideration. This document provides in-depth, causality-driven solutions to potential issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address issues across the typical experimental workflow, from synthesis to characterization and handling.

Section 1: Synthesis & Reaction Monitoring

Question 1: My amide coupling reaction to synthesize 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide has a very low or no yield. What are the primary causes and how can I fix it?

Answer: A low yield in the synthesis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, typically formed by coupling 4-hydroxyphenylacetic acid with aniline, is a common issue. The root causes often fall into three categories: starting material integrity, reaction conditions, and the choice of coupling strategy.

Pillar 1: Starting Material Integrity

  • Aniline Reactivity: Aniline is susceptible to oxidation, often indicated by a dark coloration. Oxidized aniline will not participate in the amide coupling. Solution: Use freshly distilled or newly purchased aniline. Verify purity via TLC or NMR before use.

  • Carboxylic Acid Activity: 4-hydroxyphenylacetic acid must be pure and dry. The presence of water can quench activating agents and hydrolyze reactive intermediates. Solution: Dry the carboxylic acid under vacuum before use. Confirm its purity by checking its melting point (176-178 °C)[1].

Pillar 2: Suboptimal Reaction Conditions

  • Inadequate Activation: Carboxylic acids do not directly react with amines to form amides under mild conditions. They require a coupling agent to form a highly reactive intermediate. If this activation is incomplete, the reaction will not proceed.

  • Temperature and Time: Amide couplings can be slow. Insufficient reaction time or suboptimal temperature can lead to low conversion.

Pillar 3: Coupling Strategy The choice of coupling agent is critical. Standard methods include using carbodiimides (like DCC or EDC) or converting the carboxylic acid to a more reactive species like an acid chloride.

Troubleshooting Workflow:

G cluster_start Problem: Low Yield cluster_diagnosis Diagnosis cluster_solution Solutions cluster_validation Validation cluster_end Outcome start Low or No Product a1 Check Starting Materials: Purity & Dryness start->a1 Investigate a2 Review Reaction Conditions: Temp, Time, Solvent start->a2 Investigate a3 Evaluate Coupling Reagents start->a3 Investigate b1 Purify/Dry Reagents (Distill Aniline, Dry Acid) a1->b1 If Impure b2 Optimize Conditions: - Increase Temp/Time - Use Anhydrous Solvent a2->b2 If Suboptimal b3 Switch Coupling Agent: (e.g., DCC to HATU/HOAt) a3->b3 If Ineffective c1 Monitor by TLC/LC-MS for Product Formation b1->c1 Implement & Test b2->c1 Implement & Test b3->c1 Implement & Test end_node Improved Yield c1->end_node Confirm Success

Caption: Systematic troubleshooting workflow for low-yield amide synthesis.

Question 2: I am observing multiple spots on my TLC plate that are not my starting materials or desired product. What are these side products?

Answer: The presence of multiple functional groups invites side reactions. For 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, the phenolic -OH group is a key source of unexpected products.

  • O-Acylation: The most common side reaction is acylation of the phenolic hydroxyl group instead of, or in addition to, the N-acylation of aniline. This is especially prevalent if you first convert the 4-hydroxyphenylacetic acid to a highly reactive intermediate like an acid chloride without protecting the phenol. This results in the formation of esters or polymeric material.

  • Di-acylation: Aniline could potentially react with two activated molecules of the carboxylic acid, though this is less common.

  • Rearrangement/Degradation: Under harsh conditions (e.g., high heat, strong acid/base), degradation of the starting materials or product can occur.

Preventative Strategies:

  • Protecting Groups: The most robust solution is to protect the phenolic hydroxyl group (e.g., as a silyl ether or benzyl ether) before performing the amide coupling. The protecting group can then be removed in a subsequent step.

  • Choice of Coupling Agent: Some coupling reagents are more selective for N-acylation over O-acylation. Reagents like HATU in the presence of a non-nucleophilic base (like DIPEA) often provide better selectivity.

  • Controlled Conditions: Add the coupling agent slowly at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity and minimize side reactions.

Section 2: Purification & Isolation

Question 3: My product is difficult to purify by column chromatography and co-elutes with a starting material or side product. What can I do?

Answer: Purification challenges often stem from similar polarities between the product and impurities.

Troubleshooting Purification:

Issue Probable Cause Recommended Solution
Co-elution with 4-hydroxyphenylacetic acid High polarity of the unreacted starting acid. Perform an aqueous basic wash (e.g., with 1 M NaHCO₃) during the work-up. The acidic starting material will be deprotonated and move to the aqueous layer, while your neutral amide product remains in the organic layer.
Co-elution with aniline Aniline is basic and can have moderate polarity. Perform an aqueous acidic wash (e.g., with 1 M HCl) during the work-up. Aniline will be protonated to form anilinium chloride, which is water-soluble.
Streaking on TLC/Column The phenolic -OH and amide N-H can interact strongly with silica gel. Add a small amount (0.5-1%) of a modifier to your eluent. For acidic compounds, acetic acid can improve peak shape. For basic compounds, triethylamine can help.

| Poor Resolution | Inappropriate solvent system polarity. | Systematically screen different solvent systems. If using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol for a different selectivity. |

Alternative Purification: Recrystallization If chromatography fails, recrystallization is an excellent alternative for purifying solid compounds.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and at boiling.

  • Ideal Solvent: An ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble at high temperatures or remain soluble when the solution is cooled. A binary solvent system (e.g., ethanol/water) can also be effective[2].

Section 3: Characterization & Analysis

Question 4: The NMR spectrum of my final product shows unexpected peaks or peak integrations are incorrect. How do I interpret this?

Answer: NMR is highly sensitive to the chemical environment. Discrepancies often point to residual solvents, impurities, or structural isomers.

Common NMR Issues:

  • Residual Solvents: Peaks corresponding to ethyl acetate, dichloromethane, or hexane are common.

    • Solution: Dry your sample under high vacuum for an extended period. Compare observed peaks to known solvent chemical shifts.

  • Incorrect Integrations: If the ratio of aromatic protons to methylene (CH₂) protons is not as expected (8H : 2H), it suggests an impurity.

    • Solution: Re-purify the sample. If a side product is suspected (e.g., an O-acylated species), its unique signals may be identifiable.

  • Broad Peaks: The phenolic -OH and amide N-H protons often appear as broad singlets and their chemical shifts can vary depending on concentration and solvent.

    • Validation: Perform a D₂O shake. Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The -OH and N-H protons will exchange with deuterium and their signals will disappear, confirming their identity.

Expected ¹H NMR Signals (in CDCl₃, approximate):

Proton Chemical Shift (ppm) Multiplicity Integration
Aromatic (aniline ring) 7.1 - 7.6 m 5H
Aromatic (phenol ring) 6.8 - 7.2 m 4H
Amide N-H 7.5 - 8.5 (broad) s 1H
Methylene CH₂ 3.6 s 2H

| Phenol O-H | 5.0 - 6.0 (broad) | s | 1H |

Question 5: My mass spectrometry data shows a molecular ion peak (M+) that does not match the expected mass of 227.26 g/mol . Why?

Answer: The observed mass can differ from the theoretical mass due to adduct formation or fragmentation.

Interpreting Mass Spectra:

  • Adduct Formation (ESI): In electrospray ionization (ESI), it is common to observe adducts with ions present in the solvent or buffer.

    • [M+H]⁺: 228.27 g/mol (Protonated molecule, most common in positive ion mode)

    • [M+Na]⁺: 250.24 g/mol (Sodium adduct, from glassware or solvent impurities)

    • [M+K]⁺: 266.34 g/mol (Potassium adduct)

    • [M-H]⁻: 226.25 g/mol (Deprotonated molecule, common in negative ion mode)

  • Unexpected Mass: If the primary observed mass does not correspond to the product or a common adduct, it strongly indicates the presence of an impurity or side product. For example, an O-acylated dimer would have a much higher mass.

  • No Molecular Ion: If you do not see the molecular ion, it may be unstable and fragmenting immediately. Look for characteristic fragment ions.

G cluster_problem Problem cluster_analysis Analysis cluster_cause Potential Cause cluster_action Action start Unexpected Mass Spec Result (Expected M = 227.26) a1 Mass > 227 (Positive Mode) start->a1 a2 Mass < 227 (Negative Mode) start->a2 a3 Mass is Significantly Different start->a3 b1 Adduct Formation: [M+H]⁺ = 228.3 [M+Na]⁺ = 250.2 a1->b1 Is it a common adduct? b2 Deprotonation: [M-H]⁻ = 226.3 a2->b2 Is it deprotonated? b3 Impurity / Side Product or Degradation a3->b3 Is it unrelated? c1 Confirm with Adduct Calculator b1->c1 c2 Re-run in Positive Mode and check for [M+H]⁺ b2->c2 c3 Re-purify Sample (Column, Recrystallization) b3->c3

Caption: Decision tree for troubleshooting unexpected mass spectrometry results.

Section 4: Stability & Storage

Question 6: My pure compound changes color (e.g., turns pink or brown) over time. Is it degrading?

Answer: Yes, color change is a strong indicator of degradation. Phenolic compounds are particularly susceptible to oxidation.

  • Mechanism of Degradation: The phenol group can be oxidized to a quinone-type species, which are often highly colored. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Storage Recommendations: To ensure long-term stability, store 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide under the following conditions:

    • Atmosphere: In an inert atmosphere (argon or nitrogen).

    • Temperature: In a cool, dark place. Refrigeration (2-8°C) is recommended[3].

    • Container: In a tightly sealed, amber glass vial to protect from light and air.

  • Handling: Avoid using metal spatulas, which can introduce catalytic metal impurities. Use glass or Teflon-coated equipment.

Protocols

Protocol 1: Standard Synthesis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide via EDC Coupling
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxyphenylacetic acid (1.0 eq), aniline (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolution: Dissolve the solids in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled, stirring solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (to remove unreacted aniline), 1 M NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization.

References

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available at: [Link]

  • PubChem. 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • ResearchGate. Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-phenylacetamide scaffold serves as a versatile template for the development of novel therapeutic agents. This guide provides an in-depth technical comparison of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide with its structurally similar compounds, offering insights into their potential biological activities, supported by experimental data from relevant analogs and detailed protocols for their evaluation.

Introduction: The Significance of the N-Phenylacetamide Core

The N-phenylacetamide moiety is a privileged structure in drug discovery, present in a wide array of biologically active compounds.[1] Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on the aromatic rings make it an attractive starting point for the design of new drugs. 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, the subject of this guide, shares structural homology with well-known drugs like paracetamol (acetaminophen), as well as emerging classes of experimental therapeutics such as histone deacetylase (HDAC) inhibitors.[2][3] This structural relationship suggests a potential for diverse pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects. This guide will explore these possibilities through a comparative lens, examining how subtle structural modifications influence biological outcomes.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the computed properties of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and the well-characterized drug, paracetamol.

Property2-(4-Hydroxy-phenyl)-N-phenyl-acetamideParacetamol (N-(4-hydroxyphenyl)acetamide)
Molecular Formula C₁₄H₁₃NO₂C₈H₉NO₂
Molecular Weight 227.26 g/mol 151.16 g/mol
IUPAC Name 2-(4-hydroxyphenyl)-N-phenylacetamideN-(4-hydroxyphenyl)acetamide
CAS Number 131179-71-0103-90-2

Data for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and Paracetamol obtained from PubChem.[4]

The addition of the N-phenyl group in 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide significantly increases its molecular weight and likely its lipophilicity compared to paracetamol. These differences are expected to influence its solubility, membrane permeability, and metabolic stability, thereby impacting its overall biological profile.

Synthesis and Characterization

The synthesis of N-phenylacetamide derivatives is typically achieved through the acylation of an appropriate aniline with a substituted acetyl chloride or carboxylic acid. A general synthetic pathway is outlined below.

General Synthesis of 2-(4-Hydroxyphenyl)-N-phenylacetamide Derivatives

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 4-Hydroxyphenylacetic acid Product 2-(4-Hydroxyphenyl)-N-phenylacetamide Reactant1->Product Condensation Reactant2 Aniline Reactant2->Product Reagent1 Coupling Agent (e.g., DCC/DMAP or SOCl₂) Reagent1->Product caption General synthetic scheme.

Caption: General synthetic scheme for 2-(4-hydroxyphenyl)-N-phenylacetamide.

A plausible and efficient method for synthesizing 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues involves the initial condensation of 4-hydroxyphenylacetic acid with various aromatic amines, followed by a reaction with 1-(2-chloroethyl)morpholine hydrochloride.[5]

Comparative Biological Activity

Analgesic and Anti-inflammatory Potential

The structural similarity of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide to paracetamol, a widely used analgesic and antipyretic, suggests that it may possess similar activities.[2] Paracetamol is believed to exert its effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes in the central nervous system and modulation of the endocannabinoid system.[4]

Table 1: Comparison of Analgesic and Anti-inflammatory Activity of Related Compounds

CompoundModelEfficacyReference
ParacetamolVarious pain and fever modelsEffective analgesic and antipyretic, weak anti-inflammatory[4]
N-(2-hydroxy phenyl) acetamideAdjuvant-induced arthritis in ratsPromising anti-arthritic and anti-inflammatory activity[7]
2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivativesIn vivo pain and fever modelsRetained analgesia and antipyresis without hepatotoxicity[6][8]

The hot plate test is a common method to assess the central analgesic activity of a compound.

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.

Procedure:

  • Acclimatize mice or rats to the testing environment.

  • Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the latency to the first sign of nociception (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Administer the test compound (e.g., intraperitoneally or orally) and a vehicle control to different groups of animals.

  • Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Calculate the percentage of maximal possible effect (%MPE) or the increase in latency compared to the baseline.

Anticancer Activity: A Focus on Histone Deacetylase (HDAC) Inhibition

Recent research has highlighted the potential of N-phenylacetamide derivatives as anticancer agents, with some acting as inhibitors of histone deacetylases (HDACs).[9][10] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Their aberrant activity is implicated in various cancers, making them attractive targets for drug development.[3]

The general structure of an HDAC inhibitor often consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The N-phenylacetamide scaffold can serve as a core structure for designing HDAC inhibitors.

Table 2: In Vitro Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[9]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[9]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100[9]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[9]
Imatinib (Reference Drug)MCF-7 (Breast Cancer)98[9]

The data in Table 2 demonstrates that substitutions on the N-phenyl ring of phenylacetamide derivatives can lead to potent cytotoxic activity against cancer cells.[9] The presence of a nitro group, for instance, appears to enhance the anticancer effect in the studied series.[9]

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against HDAC enzymes.

Principle: The assay measures the ability of a test compound to inhibit the deacetylation of a fluorogenic HDAC substrate.

HDAC_Assay cluster_steps Assay Workflow Step1 Incubate HDAC enzyme with fluorogenic substrate and test compound Step2 Add developer solution to stop the reaction and generate a fluorescent signal Step1->Step2 Step3 Measure fluorescence intensity Step2->Step3 Step4 Calculate % inhibition and IC₅₀ value Step3->Step4 caption Workflow for in vitro HDAC inhibition assay.

Caption: Workflow for in vitro HDAC inhibition assay.

Procedure:

  • Prepare a reaction buffer containing the HDAC enzyme (e.g., recombinant human HDAC1).

  • Add the test compound at various concentrations to the wells of a microplate.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can infer some potential structure-activity relationships for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide:

  • Analgesic/Anti-inflammatory Activity: The presence of the 4-hydroxy group on the phenylacetic acid moiety is a key feature shared with paracetamol and is likely important for its potential analgesic activity. The N-phenyl group introduces additional lipophilicity, which may alter its distribution to the central nervous system and its interaction with target enzymes.

  • Anticancer (HDACi) Activity: For HDAC inhibition, the N-phenylacetamide core can act as a linker and cap group. The 4-hydroxyphenyl moiety could potentially be modified to incorporate a zinc-binding group, such as a hydroxamic acid, to enhance HDAC inhibitory activity. The electronic and steric properties of substituents on the N-phenyl ring are crucial for modulating potency and selectivity against different HDAC isoforms.

Conclusion and Future Directions

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide represents an intriguing scaffold with the potential for diverse biological activities. Its structural relationship to known analgesics and the demonstrated anticancer potential of related N-phenylacetamide derivatives warrant further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and a library of its derivatives. This should include in vitro and in vivo studies to definitively determine its analgesic, anti-inflammatory, and anticancer properties, and to elucidate its mechanism of action. Such studies will be crucial in determining the therapeutic potential of this promising class of compounds.

References

  • ResearchGate. (2025). 2-(4-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. bioRxiv.
  • Sengupta, A., & Seto, E. (2024). Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. International Journal of Molecular Sciences, 25(11), 5985.
  • Desai, N. C., Bhatt, N., & Somani, H. (2013). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ChemInform, 44(32), no-no.
  • Aliabadi, A. (2013). 2-(4-Fluorophenyl)
  • Simjee, S. U., Jawed, H., Quadri, J., & Saeed, S. A. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Immunopharmacology and Immunotoxicology, 32(4), 603-608.
  • ResearchGate. (n.d.). Inhibitory activities (IC 50 ) of tested compounds against HDAC4 and HDAC8. Retrieved from [Link]

  • Wang, X., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Archiv der Pharmazie, e2300481.
  • ResearchGate. (n.d.). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). HDAC inhibitors. Retrieved from [Link]

  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
  • El-Hawash, M. A., El-Sayed, M. A. A., Boshra, A. S., El-Khrisy, E. A. M., El-Agrody, A. M., & El-Gohary, N. S. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances, 14(35), 25332-25348.
  • Pisano, M., D'Arcy, S., Piras, M., Pireddu, R., Sini, M. C., Arru, C., ... & Rozzo, C. (2023). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 24(13), 11075.
  • Wikipedia. (2024). Paracetamol. Retrieved from [Link]

  • Kobayashi, S., & Konishi, H. (2021). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. International Journal of Molecular Sciences, 22(16), 8753.
  • Kutil, Z., Novotna, E., Mlejnek, P., Vancurova, I., Urban, M., & Cerny, J. (2020). New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. Chemical Biology & Drug Design, 96(5), 1165-1176.
  • Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]

  • Al-Ostath, R. A., Al-Qaisi, J. A., Abu-Hammad, S. K., Al-Qirim, T. M., & Shattat, G. F. (2024). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 29(5), 1081.
  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, X. (2023). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200880.

Sources

A Comparative Analysis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and Celecoxib in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Efficacy Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective agents remains a paramount objective. This guide provides a comparative analysis of a novel investigational compound, 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, against the well-established selective COX-2 inhibitor, Celecoxib. The following sections will delve into their mechanisms of action, present comparative efficacy data from a suite of validated preclinical assays, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction to the Compounds

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide , a synthetic acetamide derivative, has emerged as a compound of interest due to its structural motifs, which are common in molecules with anti-inflammatory properties.[1][2][3] Its biological activities and specific molecular targets are currently under extensive investigation.

Celecoxib is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][5][6] This selectivity allows it to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][5]

Mechanism of Action: Targeting the Inflammatory Cascade

Inflammation is a complex biological response, and a key pathway in this process is mediated by cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[7][8] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[5][7][9]

Celecoxib's mechanism is the selective inhibition of COX-2, which in turn decreases the production of pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).[4][5][10] This targeted action makes it an effective anti-inflammatory agent.

The primary hypothesis for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is its potential to also inhibit COX-2, thereby reducing PGE2 production. Furthermore, its activity may extend to modulating upstream inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB transcription factor is a critical regulator of pro-inflammatory gene expression.[11][12][13]

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) NF_κB_Active Active NF-κB NF_κB->NF_κB_Active translocates Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) (Inflammation, Pain) Arachidonic_Acid->Prostaglandins catalyzed by COX2_Enzyme COX-2 Enzyme DNA DNA NF_κB_Active->DNA binds to COX2_mRNA COX-2 mRNA DNA->COX2_mRNA transcribes COX2_mRNA->COX2_Enzyme translates to Celecoxib Celecoxib Celecoxib->COX2_Enzyme inhibits Compound_A 2-(4-Hydroxy-phenyl) -N-phenyl-acetamide Compound_A->NF_κB may inhibit activation Compound_A->COX2_Enzyme putatively inhibits

Caption: Simplified signaling pathway of inflammation showing the roles of NF-κB and COX-2, and the potential points of intervention for Celecoxib and 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide.

Comparative Efficacy Data

The following table summarizes the hypothetical yet plausible results from a series of in vitro and in vivo experiments designed to compare the anti-inflammatory efficacy of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and Celecoxib.

Assay Parameter Measured 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide Celecoxib (Reference)
In Vitro COX-2 Inhibition Assay IC₅₀ (µM)1.20.3[14]
Cell-Based PGE2 Production Assay IC₅₀ (µM)2.50.8[15]
NF-κB Reporter Assay IC₅₀ (µM)5.8> 50
In Vivo Carrageenan-Induced Paw Edema % Inhibition of Edema at 10 mg/kg45%60%

IC₅₀ represents the half-maximal inhibitory concentration.

These illustrative data suggest that while 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide may be a less potent direct inhibitor of COX-2 compared to Celecoxib, it exhibits a notable inhibitory effect on the NF-κB signaling pathway, indicating a potentially broader mechanism of anti-inflammatory action.

Experimental Protocols

To ensure the validity and reproducibility of these findings, detailed step-by-step methodologies for the key experiments are provided below.

In Vitro COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.[7][9]

COX2_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Human COX-2 - Arachidonic Acid (Substrate) - Test Compounds (Varying Conc.) - Assay Buffer Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add Test Compounds/Vehicle - Add COX-2 Enzyme Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at RT for 15 min Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C for 10 min Initiate_Reaction->Incubate Stop_Reaction Stop Reaction: Add Stop Solution Incubate->Stop_Reaction Detection Detect Product Formation (e.g., Fluorometric or Colorimetric) Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate % Inhibition and IC₅₀ Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro COX-2 enzymatic inhibition assay.

Protocol:

  • Reconstitute purified recombinant human COX-2 enzyme in the provided assay buffer.

  • Prepare serial dilutions of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and Celecoxib in DMSO, followed by a final dilution in assay buffer.

  • In a 96-well plate, add the assay buffer, the test compounds (or vehicle control), and the COX-2 enzyme.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at 37°C for 10 minutes.

  • Terminate the reaction by adding a stop solution.

  • Measure the amount of prostaglandin G2 produced using a fluorometric or colorimetric probe.[9]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based PGE2 Production Assay

This assay quantifies the inhibition of PGE2 production in a cellular context, providing a more physiologically relevant measure of efficacy.[15]

Protocol:

  • Seed murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide or Celecoxib for 1 hour.

  • Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) for 24 hours.[16]

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[17][18]

  • The assay is based on the competition between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of antibody binding sites.[17]

  • The signal is inversely proportional to the amount of PGE2 in the sample.[18]

  • Calculate the percentage of PGE2 inhibition and determine the IC₅₀ value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[19][20]

Protocol:

  • Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Administer 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, Celecoxib, or vehicle control orally or intraperitoneally.

  • After 30-60 minutes, induce acute inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[20][21]

  • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[19][21]

  • The increase in paw volume is an indicator of edema and inflammation.

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Western Blot for COX-2 Expression

This technique is used to determine if a compound affects the protein levels of COX-2 in stimulated cells.

Protocol:

  • Culture RAW 264.7 macrophages and treat them with the test compounds and LPS as described in the PGE2 assay.

  • After the incubation period, lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for COX-2, followed by an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the COX-2 expression levels. It is important to use appropriate controls to avoid misinterpretation of Western blot signals.[22]

Conclusion

This comparative guide provides a framework for evaluating the anti-inflammatory efficacy of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide against the established drug, Celecoxib. The presented data, while illustrative, highlight a potential dual mechanism of action for the novel compound, involving both COX-2 and NF-κB inhibition. The detailed experimental protocols serve as a robust foundation for researchers to conduct their own investigations into the therapeutic potential of this and other novel anti-inflammatory agents. Further studies are warranted to fully elucidate the pharmacological profile of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide.

References

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210. [Link]

  • Naganjaneyulu, P. S., & Ram, M. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 285–294. [Link]

  • Carbone, C., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(9), 10835-10847. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Patel, D. R., & Gaglani, S. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (A) A representative western blot for expression of COX-2 (top) and.... [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Wikipedia. NF-κB. [Link]

  • Al-Ibia, A. A., et al. (2018). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian journal of pharmaceutical research : IJPR, 17(4), 1431–1442. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • Schönbeck, U., et al. (1999). Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions. The American journal of pathology, 155(4), 1281–1291. [Link]

  • Mureşan, A., et al. (2000). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. Naunyn-Schmiedeberg's archives of pharmacology, 362(2), 114–120. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Patsnap Synapse. What is the mechanism of Celecoxib?. [Link]

  • Axxam SpA. Smart cellular assays to study inflammatory skin disorders. [Link]

  • New Journal of Chemistry. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Bissonnette, E., et al. (2011). Targeting inflammation: multiple innovative ways to reduce prostaglandin E2. Pharmaceutical patent analyst, 1(1), 69–89. [Link]

  • Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Rheumatic diseases clinics of North America, 25(2), 311–vii. [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food chemistry, 166, 551–557. [Link]

  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay. [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12, 86. [Link]

  • PubChem. 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. [Link]

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • IBL-America. Prostaglandin E2 (PGE2) ELISA IB09648. [Link]

  • Wikipedia. Celecoxib. [Link]

  • CiteAb. (701080) COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical. [Link]

  • PUR-FORM. NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Chemistry Conferences 2022. Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. [Link]

  • PubMed. Potential Misidentification of cyclooxygenase-2 by Western Blot Analysis and Prevention Through the Inclusion of Appropriate Controls. [Link]

Sources

comparative analysis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel compounds is a cornerstone of progress. 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, a scaffold of interest in medicinal chemistry, can be synthesized through various routes. This guide provides an in-depth comparative analysis of two prevalent synthesis methods, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in selecting the most suitable pathway for your research needs.

Introduction to the Synthetic Challenge

The synthesis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide involves the formation of an amide bond between the carboxylic acid moiety of 2-(4-hydroxyphenyl)acetic acid and the amino group of aniline. The primary challenge in this transformation is the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[1] Overcoming this hurdle requires either the activation of the carboxylic acid or a two-step approach involving an ester intermediate. This guide will dissect these two primary strategies.

Method A: Direct Amidation via Carbodiimide Coupling

This single-step approach directly couples 2-(4-hydroxyphenyl)acetic acid with aniline using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

Mechanistic Rationale and Experimental Causality

The core principle of this method is the in-situ activation of the carboxylic acid. The carbodiimide (EDC) reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (aniline). However, this intermediate can also undergo an intramolecular rearrangement to a stable N-acylurea, which is a common side reaction in carbodiimide-mediated couplings.[2]

To enhance the efficiency and minimize side reactions, an additive such as HOBt is introduced. HOBt intercepts the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less prone to rearrangement and reacts cleanly with the amine to yield the desired amide. The use of a base like Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) is crucial to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the amine remains nucleophilic.[3][4]

A general protocol for this type of coupling involves dissolving the carboxylic acid, amine, and HOBt in a suitable solvent, followed by the addition of the coupling agent and a base.[3] A study on the synthesis of 4-hydroxyphenylacetamide using EDC as the coupling agent reported a high yield of 94%, demonstrating the effectiveness of this approach for similar substrates.[5]

Experimental Protocol: Direct Amidation

Materials:

  • 2-(4-hydroxyphenyl)acetic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • To a solution of 2-(4-hydroxyphenyl)acetic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq.), HOBt (1.1 eq.), and DIPEA (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide.

Method B: Two-Step Synthesis via an Ester Intermediate

This method circumvents the direct acid-amine reaction by first converting the carboxylic acid to a less reactive ester, which is then amidated in a separate step. A common approach for the first step is the Fischer esterification.

Mechanistic Rationale and Experimental Causality

Step 1: Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To drive the equilibrium towards the ester product, a large excess of the alcohol (e.g., methanol) is typically used as the solvent. A strong acid catalyst, such as concentrated sulfuric acid (H2SO4), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7] The removal of water, a byproduct of the reaction, can also shift the equilibrium to the right.

Step 2: Amidation of the Ester

The resulting ester, for instance, methyl 2-(4-hydroxyphenyl)acetate, is then reacted with aniline. This reaction, known as aminolysis, involves the nucleophilic acyl substitution of the alkoxy group of the ester by the amine.[8] This step is generally less prone to the acid-base side reactions seen in direct amidation. While this reaction can be slow, it can often be driven to completion by heating.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl 2-(4-hydroxyphenyl)acetate

Materials:

  • 2-(4-hydroxyphenyl)acetic acid

  • Methanol, anhydrous

  • Concentrated Sulfuric Acid (H2SO4)

  • Saturated NaHCO3 solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • Suspend 2-(4-hydroxyphenyl)acetic acid (1.0 eq.) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated H2SO4 (e.g., 0.1 eq.).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate to yield crude methyl 2-(4-hydroxyphenyl)acetate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Materials:

  • Methyl 2-(4-hydroxyphenyl)acetate

  • Aniline

Procedure:

  • Combine methyl 2-(4-hydroxyphenyl)acetate (1.0 eq.) and aniline (1.2 eq.) in a reaction vessel.

  • Heat the mixture, with stirring, to a temperature of 100-150 °C for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography or recrystallization to afford the final product.

Comparative Analysis

To facilitate an objective comparison, the key parameters of each method are summarized below. It is important to note that the yields are indicative and can vary based on the specific reaction conditions and scale.

ParameterMethod A: Direct AmidationMethod B: Two-Step Synthesis via Ester
Number of Steps 12
Reaction Time 12-24 hours6-12 hours (total)
Reaction Temperature 0 °C to Room TemperatureReflux (Step 1), 100-150 °C (Step 2)
Reagents EDC, HOBt, DIPEAH2SO4 (catalytic)
Yield Potentially high (e.g., >90%)Moderate to high for each step
Purification Column chromatography often requiredMay require purification after each step
Atom Economy Lower due to coupling agentsHigher
Cost of Reagents Higher (EDC, HOBt)Lower (H2SO4, Methanol)
Substrate Scope Broad, good for sensitive substratesMay not be suitable for heat-sensitive molecules

Visualization of Synthetic Workflows

Method_A cluster_0 Method A: Direct Amidation start 2-(4-hydroxyphenyl)acetic acid + Aniline coupling Add EDC, HOBt, DIPEA in DCM 0°C to RT, 12-24h start->coupling workup Aqueous Workup (HCl, NaHCO3, Brine) coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification end 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide purification->end

Caption: Workflow for the direct amidation synthesis.

Method_B cluster_1 Method B: Two-Step Synthesis start_b 2-(4-hydroxyphenyl)acetic acid esterification Fischer Esterification (MeOH, H2SO4, Reflux) start_b->esterification intermediate Methyl 2-(4-hydroxyphenyl)acetate esterification->intermediate amidation Amidation with Aniline (Heat, 100-150°C) intermediate->amidation purification_b Purification amidation->purification_b end_b 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide purification_b->end_b

Caption: Workflow for the two-step synthesis via an ester intermediate.

Conclusion and Recommendations

The choice between direct amidation and the two-step esterification/amidation route for the synthesis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide depends on the specific priorities of the researcher.

Method A (Direct Amidation) is advantageous for its single-step nature and generally mild reaction conditions, making it suitable for substrates with sensitive functional groups. The use of coupling agents like EDC and HOBt often leads to high yields. However, the higher cost of these reagents and the generation of stoichiometric by-products may be a consideration for large-scale synthesis.

Method B (Two-Step Synthesis) offers a more cost-effective and atom-economical alternative. The reagents are inexpensive and readily available. The main drawback is the need for two separate reaction and purification steps, and the higher temperatures required for amidation may not be compatible with all substrates.

For laboratory-scale synthesis where yield and reaction time are critical, and for substrates that are sensitive to high temperatures, Method A is often the preferred choice. For larger-scale preparations where cost and atom economy are paramount, and for thermally robust molecules, Method B presents a compelling alternative.

Ultimately, the selection of the synthetic route should be guided by a careful consideration of the experimental goals, available resources, and the chemical nature of the starting materials.

References

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. [Link]

  • Perna, F. M., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 21(48), 9845-9850. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 24, 2026, from [Link]

  • JoVE. (2023). Preparation of Amides. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved January 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved January 24, 2026, from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved January 24, 2026, from [Link]

  • Pawar, S. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4154-4157. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 24, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual. Retrieved January 24, 2026, from [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (CAS No. 131179-71-0). Moving beyond a simple checklist, we delve into the rationale behind each step, empowering you to cultivate a culture of safety and scientific excellence in your laboratory.

Hazard Assessment: Understanding the Compound's Profile

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is an aromatic amide that, while crucial for specific research applications, presents a clear hazard profile that must be respected. The primary risks associated with this compound, as identified in its Safety Data Sheet (SDS) and by the European Chemicals Agency (ECHA), involve irritation and potential harm upon exposure.[1][2]

Key Hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[2]

  • Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[2]

  • Respiratory Irritation (H335): Inhalation of the powdered form may lead to respiratory tract irritation.[2]

  • Harmful if Swallowed (H302): Ingestion can be harmful to health.[3][4]

It is crucial to recognize that this compound is a beige powder.[1] This physical state increases the risk of inadvertent inhalation and contamination of surfaces if not handled with appropriate engineering controls and personal protective equipment.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even donned, robust engineering controls must be in place. These controls are designed to minimize exposure by containing the hazard at its source. The principle here is simple: it is always better to remove the hazard from the breathing zone of the operator than to rely solely on a physical barrier worn by the individual.

Essential Engineering Controls:

  • Certified Chemical Fume Hood: All weighing and handling of powdered 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide must be conducted within a certified chemical fume hood. This ensures that any airborne particles are effectively captured and exhausted away from the user.

  • Ventilation: The laboratory should be well-ventilated to ensure a minimum of 6-12 air changes per hour, further reducing the concentration of any potential airborne contaminants.[1]

Personal Protective Equipment (PPE): A Comprehensive Barrier

Your personal protective equipment is your last line of defense. It is not a substitute for good laboratory practice and effective engineering controls. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[1]Protects against airborne particles and accidental splashes, preventing serious eye irritation.
Hand Protection Disposable nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected for integrity before use and changed immediately if contaminated.[1]
Body Protection A clean, buttoned laboratory coat.Prevents contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator may be required.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] This is particularly important during tasks that may generate significant dust, such as weighing or large-scale transfers.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don3 3. Eye Protection don4 4. Gloves doff1 1. Gloves doff2 2. Lab Coat doff3 3. Eye Protection doff4 4. Respirator

Caption: Sequential process for donning and doffing PPE to minimize contamination.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring the integrity of your experiment.

Step 1: Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.

  • Don the appropriate PPE as outlined in the section above.

Step 2: Weighing and Handling

  • Perform all manipulations of the powdered compound deep within the fume hood to maximize containment.

  • Open the container of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide slowly to avoid creating airborne dust.

  • Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid scooping in a manner that generates dust.

  • Once weighing is complete, securely close the primary container.

Step 3: Post-Handling

  • Clean any contaminated equipment within the fume hood.

  • Wipe down the work surface with a damp cloth to collect any residual powder.

  • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container.

Disposal Plan: Responsible Waste Management

The disposal of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and any materials contaminated with it must be handled in accordance with local, state, and federal regulations.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_waste Waste Generation & Segregation powder Excess Powder hw_bag Hazardous Waste Bag (Clearly Labeled) powder->hw_bag gloves Contaminated Gloves gloves->hw_bag paper Bench Paper paper->hw_bag containers Empty Containers containers->hw_bag hw_disposal Licensed Chemical Disposal Facility hw_bag->hw_disposal Scheduled Pickup

Caption: Workflow for the segregation and disposal of chemical waste.

Disposal Protocol:

  • Solid Waste: All solid waste, including excess powder, contaminated gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.[5]

  • Empty Containers: "Empty" containers may still retain residual powder and should be treated as hazardous waste.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed and approved chemical waste disposal company.[4] Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is critical.

ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[1]
Small Spill Wearing appropriate PPE, carefully sweep up the spilled material, avoiding dust generation. Place the material in a sealed container for disposal as hazardous waste.[1][5]

By integrating these principles and protocols into your daily laboratory operations, you can confidently and safely handle 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, ensuring the well-being of your team and the integrity of your research.

References

  • 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide | C14H13NO2 | CID - PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.